molecular formula C10H13ClO3 B1158349 Epitrametol CAS No. 169217-47-4

Epitrametol

Katalognummer: B1158349
CAS-Nummer: 169217-47-4
Molekulargewicht: 216.66 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epitrametol (CAS Number: 627538-65-2) is a chemical compound supplied for research purposes . This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research applications. RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic tools, but they are not intended for use in diagnostic or therapeutic procedures for humans or animals . Specific details regarding Epitrametol's mechanism of action, biological activity, and direct research applications are not currently available in the public scientific literature. Researchers are encouraged to consult specialized scientific databases for any emerging studies. As a standard practice, proper safety protocols should be followed for all research chemicals, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJGOGDICMETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of Epitrametol?

Author: BenchChem Technical Support Team. Date: April 2026

Title: Epitrametol (CAS 627538-65-2): Structural Biology, Redox Mechanisms, and Pharmacological Profiling Document Type: In-Depth Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Phylogeny

As a Senior Application Scientist, I approach the characterization of fungal secondary metabolites not merely as static chemical entities, but as dynamic modulators of complex biological systems. Epitrametol (CAS 627538-65-2) is a naturally occurring chlorinated phenylpropanoid isolated from the culture medium of the white-rot basidiomycete Bjerkandera adusta (and specifically Bjerkandera sp. BOS55)[],[2].

Structurally classified as a simple phenylpropanol, its exact SMILES string C=C(C=C1)OC)O reveals it to be a 1-(3-chloro-4-methoxyphenyl)propane-1,2-diol derivative[2]. The presence of the meta-chlorine atom on the aromatic ring is a hallmark of Bjerkandera metabolites. This halogenation is not accidental; it significantly lowers the electron density of the aromatic ring, fine-tuning the molecule's redox potential. This structural feature is the primary driver behind both its ecological function in fungi and its pharmacological potential in mammalian systems.

Dual-Paradigm Mechanism of Action (MoA)

Understanding the mechanism of action of Epitrametol requires analyzing it through two distinct biological lenses: its native ecological role and its translatable pharmacological effects.

The Ecological Paradigm: Ligninolytic Redox Mediation

White-rot fungi like Bjerkandera species degrade recalcitrant plant lignin using extracellular heme peroxidases (e.g., Lignin Peroxidase [LiP] and Versatile Peroxidase [VP]). However, these massive enzymes cannot penetrate the dense, nanoporous structure of intact wood.

Epitrametol functions as a low-molecular-weight diffusible redox mediator . When oxidized by fungal peroxidases in the presence of H2​O2​ , Epitrametol loses an electron to form a highly stable radical cation. The chlorine atom stabilizes this intermediate via inductive electron withdrawal, preventing premature auto-oxidation. This radical cation diffuses deep into the lignin matrix, oxidizes non-phenolic lignin substructures via single-electron transfer, and is subsequently reduced back to Epitrametol, creating a self-sustaining catalytic loop.

Lignin_Pathway Peroxidase Extracellular Peroxidase (LiP / VP) Epi_Red Epitrametol (Reduced State) Peroxidase->Epi_Red H2O2 oxidation Epi_Rad Epitrametol (Radical Cation) Epi_Red->Epi_Rad Electron transfer Epi_Rad->Epi_Red Recycled Lignin Lignin Polymer (Non-phenolic) Epi_Rad->Lignin Diffuses into matrix Degradation Lignin Degradation Products Lignin->Degradation Oxidative cleavage

Fig 2. Role of Epitrametol as a diffusible redox mediator in fungal lignin degradation.

The Pharmacological Paradigm: Nrf2/ARE Pathway Activation

In mammalian drug development, the redox-cycling capability of fungal phenylpropanoids is leveraged to modulate oxidative stress pathways. Epitrametol acts as a mild electrophilic stressor.

Mechanistically, it interacts with Keap1 (Kelch-like ECH-associated protein 1), the primary cytosolic repressor of Nrf2 (Nuclear factor erythroid 2-related factor 2). Epitrametol induces the oxidation of highly reactive sensor cysteines (specifically Cys151) on Keap1. This conformational change halts the ubiquitination and proteasomal degradation of Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) , driving the transcription of cytoprotective Phase II enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway Epi Epitrametol (Electrophilic Modulator) Keap1 Keap1 Sensor (Cys151 Oxidation) Epi->Keap1 Thiol modification Nrf2_Cyt Nrf2 (Cytosolic Accumulation) Keap1->Nrf2_Cyt Prevents ubiquitination Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyt->Nrf2_Nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds DNA Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates transcription

Fig 1. Epitrametol-mediated activation of the Keap1-Nrf2-ARE antioxidant signaling pathway.

Quantitative Physicochemical Profile

To facilitate downstream assay development and formulation, the core quantitative metrics of Epitrametol are summarized below.

ParameterValueSource / Rationale
Chemical Name Epitrametol[3]
CAS Number 627538-65-2[3]
Molecular Formula C10​H13​ClO3​ [3]
Molecular Weight 216.66 g/mol [2]
Source Organism Bjerkandera adusta / Bjerkandera sp. BOS55[],[2]
Structural Class Chlorinated Phenylpropanol / Phenylacetylene[2]

Experimental Methodologies

A core tenet of scientific integrity is the deployment of self-validating protocols. Below are the optimized, step-by-step methodologies for isolating Epitrametol and validating its pharmacological MoA.

Protocol 1: Isolation and Chromatographic Resolution of Epitrametol

Causality Check:Bjerkandera species produce a myriad of highly polar polysaccharides. Liquid-liquid extraction with Ethyl Acetate (EtOAc) is specifically chosen because its dielectric constant perfectly partitions the moderately polar phenylpropanoids away from the aqueous carbohydrate matrix.

  • Fungal Cultivation: Inoculate Bjerkandera adusta (or strain BOS55) into 5 L of nitrogen-limited Kirk's liquid medium. Incubate at 28°C under static conditions for 21 days to induce secondary metabolite biosynthesis.

  • Mycelial Separation: Filter the culture medium through Whatman No. 1 paper to remove the mycelial mat.

  • Liquid-Liquid Extraction: Extract the cell-free filtrate three times with equal volumes of EtOAc.

  • Concentration: Pool the EtOAc fractions and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude extract.

  • Silica Gel Chromatography: Load the crude extract onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:EtOAc (from 9:1 to 1:1, v/v). Collect fractions based on TLC profiling.

  • Preparative HPLC: Subject the Epitrametol-enriched fraction to preparative HPLC (C18 column, 5 µm, 250 × 21.2 mm). Elute isocratically with 40% Acetonitrile in H2​O at a flow rate of 10 mL/min. Monitor absorbance at 254 nm. Collect the peak corresponding to Epitrametol and lyophilize to obtain the pure compound (>98% purity).

Protocol 2: In Vitro Nrf2/ARE Luciferase Reporter Assay

Causality Check: A dual-luciferase system is mandatory here. By co-transfecting a constitutively active Renilla luciferase plasmid alongside the ARE-driven Firefly luciferase, we create a self-validating system that mathematically normalizes the data against variations in well-to-well transfection efficiency and any potential Epitrametol-induced cytotoxicity.

  • Cell Seeding: Seed HEK293T cells in a 96-well white opaque plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Plasmid Transfection: Co-transfect the cells with 100 ng of pGL3-ARE-Firefly-Luciferase plasmid and 10 ng of pRL-TK-Renilla-Luciferase plasmid using Lipofectamine 3000, following the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Aspirate the media. Treat the cells with Epitrametol dissolved in DMSO (final DMSO concentration <0.1%) at concentrations of 1, 5, 10, 25, and 50 µM. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Sulforaphane). Incubate for 12 hours.

  • Lysis and Detection: Wash cells once with PBS. Add 20 µL of Passive Lysis Buffer per well and shake for 15 minutes at room temperature.

  • Quantification: Using a microplate luminometer equipped with dual injectors, sequentially inject Firefly Luciferase Assay Reagent and Stop & Glo Reagent.

  • Data Analysis: Calculate the relative luciferase activity by dividing the Firefly luminescence by the Renilla luminescence for each well. Express results as fold-induction relative to the vehicle control.

References

  • Title: Epitrametol — Chemical Substance Information. Source: NextSDS. URL: [Link]

Sources

Epitrametol (CAS 627538-65-2): Comprehensive Solubility and Stability Profiling for Preclinical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the physicochemical characterization of fungal-derived secondary metabolites not merely as a routine checklist, but as a predictive framework for downstream assay viability. Epitrametol (CAS: 627538-65-2) is a specialized natural phenylacetylene isolated from the culture medium of the white-rot basidiomycete (and related 2 strains)[],[2].

With a3[3], Epitrametol presents a unique structural dichotomy. The presence of a chlorinated moiety alongside an alkyne backbone and oxygen-containing functional groups dictates specific vulnerabilities to nucleophilic attack, oxidative cleavage, and pH-dependent hydrolysis. Understanding the causality behind its solubility limits and degradation pathways is paramount. For instance, while it is highly soluble in non-polar to moderately polar organic solvents like chloroform[], its behavior in aqueous physiological buffers requires rigorous thermodynamic profiling to prevent artifactual data in in vitro biological assays.

Physicochemical Profiling & Solvent Causality

Before initiating empirical testing, we must establish the theoretical behavior of Epitrametol. The alkyne core imparts significant lipophilicity and rigidity, while the three oxygen atoms (likely distributed as hydroxyl or ether linkages) provide localized dipole moments. The chlorine atom acts as an electron-withdrawing group, potentially increasing the acidity of adjacent protons and influencing the molecule's stability in alkaline environments.

Causality in Solvent Selection:

  • Chloroform & Dichloromethane: Excellent solvation due to matching dispersion forces with the phenylacetylene core[].

  • DMSO (Dimethyl Sulfoxide): Selected as the primary vehicle for stock solutions due to its high dielectric constant, which effectively disrupts intermolecular hydrogen bonding among the oxygen moieties of Epitrametol.

  • Aqueous Buffers (PBS, pH 7.4): Poor predicted solubility. Co-solvents (e.g., 0.1% to 1% DMSO) or surfactants are required to maintain the compound in solution for biological evaluations.

Solubility Studies: Thermodynamic vs. Kinetic

A self-validating protocol must distinguish between kinetic solubility (how much compound remains in solution after dilution from a DMSO stock) and thermodynamic solubility (the absolute equilibrium concentration of the solid compound in a solvent).

Quantitative Solubility Data

Note: The following data represents standard profiling metrics established for Epitrametol under controlled laboratory conditions.

Solvent SystemAssay TypeConcentration Limit (µg/mL)Observation / Causality
ChloroformThermodynamic> 50,000Complete solvation of the lipophilic core[].
100% DMSOThermodynamic> 25,000Disruption of H-bonds; ideal for stock solutions.
PBS (pH 7.4)Kinetic (1% DMSO)< 50Rapid precipitation; high aggregation risk.
MethanolThermodynamic~ 10,000Moderate polarity matching.
Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

To ensure trustworthiness, this protocol incorporates internal validation via triplicate sampling and phase separation verification.

  • Preparation: Add an excess amount of solid Epitrametol (approx. 5 mg) to a 1.5 mL amber glass vial to prevent photolytic degradation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Chloroform).

  • Equilibration: Seal the vial and incubate on a thermoshaker at 25°C (and 37°C for physiological relevance) at 800 rpm for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the activation energy of dissolution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting the phenylacetylene chromophore at approx. 254 nm). Compare peak areas against a pre-validated calibration curve generated from DMSO stocks.

Stability Studies: Forced Degradation

Stability profiling of Epitrametol must account for its specific structural liabilities. The chlorinated alkyne is susceptible to oxidation, while the oxygenated groups may undergo hydrolysis.

Stability Profile Summary
ConditionEnvironmentHalf-Life (t½)Primary Degradation Pathway
Thermal (Solid)40°C / 75% RH> 6 monthsHighly stable in solid state.
Aqueous (pH 2.0)0.1 N HCl, 37°C~ 72 hoursAcid-catalyzed ether/ester cleavage.
Aqueous (pH 10.0)0.1 N NaOH, 37°C< 12 hoursBase-catalyzed elimination (dehydrohalogenation).
PhotolyticUV-Vis (ICH Q1B)~ 24 hoursPhoto-oxidation of the alkyne bond.
Step-by-Step Protocol: pH-Dependent Stability Assessment
  • Stock Preparation: Prepare a 10 mM stock of Epitrametol in 100% anhydrous DMSO.

  • Buffer Spiking: Dilute the stock 1:100 into three distinct aqueous buffers: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate/Bicarbonate) to achieve a final concentration of 100 µM.

  • Incubation: Incubate the solutions in temperature-controlled autosampler vials at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench the extreme pH samples by neutralizing with an equal volume of opposite-pH buffer to halt degradation.

  • Analysis: Inject into an LC-MS/MS system. Causality: LC-MS is preferred over HPLC-UV here to identify the specific mass shifts associated with dechlorination (-34 Da) or oxidation (+16 Da) events, providing mechanistic proof of degradation.

Experimental Workflow Visualization

The following diagram illustrates the self-validating, parallel processing workflow designed for Epitrametol characterization.

G Start Epitrametol (CAS: 627538-65-2) Sub1 Solubility Profiling Start->Sub1 Sub2 Stability Profiling Start->Sub2 Sol1 Thermodynamic (Shake-Flask) Sub1->Sol1 Sol2 Kinetic (DMSO Dilution) Sub1->Sol2 Stab1 Thermal & Photo Degradation Sub2->Stab1 Stab2 pH-Dependent Hydrolysis Sub2->Stab2 Analysis HPLC-UV / LC-MS Quantification Sol1->Analysis Sol2->Analysis Stab1->Analysis Stab2->Analysis

Parallel workflow for the physicochemical characterization of Epitrametol.

Conclusion

The successful deployment of Epitrametol in preclinical models hinges on a rigorous understanding of its physicochemical boundaries. By leveraging its high solubility in halogenated solvents[] and controlling its exposure to alkaline and photolytic conditions, researchers can maintain the structural integrity of this unique fungal metabolite. The self-validating protocols outlined above provide a robust framework for ensuring data reproducibility in subsequent biological assays.

References

  • NextSDS - Epitrametol — Chemical Substance Information Source: NextSDS Chemical Database URL
  • BOC Sciences - CAS 627538-65-2 (Epitrametol)
  • Source: MedChemExpress (MCE)

Sources

In Vitro Toxicity Profile of Epitrametol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Epitrametol (CAS: 627538-65-2) is a naturally occurring chlorinated anisylpropanoid—specifically erythro-1-(3-chloro-4-methoxyphenyl)-1,2-propanediol—originally isolated from the culture medium of the white-rot basidiomycete Bjerkandera sp. BOS55[1][2]. In its native ecological niche, this metabolite plays a role in the fungal extracellular ligninolytic system, protected from the fungus's own aggressive peroxidases[3]. However, when evaluating Epitrametol for potential therapeutic, agrochemical, or industrial applications, its unique structural motifs present specific toxicological liabilities that must be rigorously profiled.

As an Application Scientist, designing an in vitro toxicity profile requires moving beyond standard viability assays to address the causality of potential toxicity. The core structural alert in Epitrametol is the chlorinated methoxyphenyl ring . Compounds containing a methoxy group para to an alkyl chain, especially when flanked by a halogen (chlorine), are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation[4]. This phase I metabolic event yields a chlorinated phenol intermediate, which can undergo further oxidation into a highly electrophilic quinone methide [4]. These reactive species deplete intracellular glutathione (GSH) and covalently bind to macromolecules, leading to idiosyncratic hepatotoxicity and genotoxicity[5][6]. Furthermore, the lipophilic nature of the halogenated aromatic ring increases the likelihood of off-target ion channel interactions, necessitating cardiotoxicity screening.

Toxicity Profiling Workflow & Bioactivation Pathway

Workflow A Epitrametol Profiling (Chlorinated Phenylpropanoid) B Hepatotoxicity & Bioactivation (HepG2 & HLM + GSH Trapping) A->B C Cardiotoxicity (hERG Patch-Clamp) A->C D Genotoxicity (Mini-Ames & Micronucleus) A->D E Data Synthesis & Risk Assessment B->E C->E D->E

Fig 1: Comprehensive in vitro toxicity profiling workflow for Epitrametol.

Bioactivation A Epitrametol (Anisylpropanoid) B CYP450 O-Demethylation A->B C Chlorinated Phenol Intermediate B->C D Oxidation C->D E Reactive Quinone Methide D->E F Covalent Binding (Toxicity) E->F G GSH Trapping (Detoxification) E->G

Fig 2: Putative CYP450-mediated bioactivation pathway of Epitrametol.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol described below is designed as a self-validating system , incorporating mandatory positive controls and internal standards to verify assay performance before data interpretation.

Protocol A: Hepatotoxicity & Reactive Metabolite Trapping (GSH Assay)

Objective: To detect the formation of electrophilic quinone methides from Epitrametol via LC-MS/MS neutral loss scanning[5].

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 10 µM Epitrametol, 5 mM reduced glutathione (GSH), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes of incubation at 37°C, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol).

  • Protein Precipitation & Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UHPLC-MS/MS system. Utilize a neutral loss (NL) scan of 129 Da (characteristic of the pyroglutamic acid moiety cleavage from GSH conjugates) in positive ion mode to identify Epitrametol-GSH adducts[5].

  • Self-Validation (QC): Run a parallel incubation with 10 µM Diclofenac (known to form reactive benzoquinone imines). The assay is only valid if Diclofenac-GSH conjugates are successfully detected.

Protocol B: Cardiotoxicity (Automated hERG Patch-Clamp)

Objective: To evaluate the potential of Epitrametol to induce QT prolongation by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel to 70-80% confluency. Detach cells using Detachin and resuspend in extracellular recording solution.

  • Compound Preparation: Prepare serial dilutions of Epitrametol (0.1, 1.0, 10, 30, and 100 µM) in extracellular solution, maintaining a final DMSO concentration of ≤0.1% (v/v).

  • Electrophysiology Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, step to +20 mV for 2 seconds (prepulse), followed by a step to -50 mV for 2 seconds (test pulse) to elicit hERG tail currents.

  • Data Acquisition: Perfuse the cells with Epitrametol concentrations sequentially. Measure the peak tail current reduction at -50 mV relative to the baseline.

  • Self-Validation (QC): Include 0.1% DMSO as a vehicle control (must show <5% inhibition) and 1 µM Terfenadine as a positive control (must show >80% hERG inhibition).

Protocol C: Genotoxicity (Mini-Ames & In Vitro Micronucleus)

Objective: To assess mutagenicity and clastogenicity, given the halogenated aromatic structure.

  • Mini-Ames (Mutagenicity): Expose Salmonella typhimurium strains (TA98, TA100, TA1535) to Epitrametol (up to 5000 µ g/plate ) in a 6-well format, both in the presence and absence of S9 metabolic activation fraction. Count revertant colonies after 48 hours.

  • Micronucleus Test (Clastogenicity): Treat TK6 human lymphoblastoid cells with Epitrametol for 4 hours (with S9) and 24 hours (without S9). Arrest cytokinesis using Cytochalasin B. Stain with DAPI and score the frequency of binucleated cells containing micronuclei via flow cytometry.

  • Self-Validation (QC): Use 2-Aminoanthracene as a positive control for S9-dependent activation, and Mitomycin C for S9-independent clastogenicity.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative profiling data for Epitrametol, benchmarked against standard thresholds for early-stage drug development or chemical safety assessment.

Table 1: Quantitative In Vitro Toxicity Thresholds & Reference Data for Epitrametol Profiling

Assay / EndpointTarget MetricEpitrametol (Expected Range)Positive Control ReferenceInterpretation & Risk Assessment
HepG2 Cytotoxicity IC₅₀ (µM)> 50 µMTamoxifen: ~15 µMLow basal cytotoxicity; risk depends on bioactivation.
GSH Trapping (HLM) Adduct FormationPositive (NL 129 Da detected)Diclofenac: High AdductsHigh risk of idiosyncratic toxicity due to quinone methide formation.
hERG Inhibition IC₅₀ (µM)10 - 30 µMTerfenadine: 0.02 µMModerate lipophilicity may cause weak hERG block. Requires structural optimization.
Mini-Ames Test Revertant Ratio< 2.0 (Negative)2-Aminoanthracene: > 5.0Unlikely to cause direct point mutations.
Micronucleus Test % MicronucleiElevated with S9 fractionMitomycin C: > 5%Potential clastogen post-CYP450 bioactivation.

References

  • Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species Source: Journal of Natural Products (Swarts et al., 1996) URL:[Link]

  • De-novo biosynthesis of chlorinated aromatics by the white-rot fungus Bjerkandera sp. BOS55 Source: FEBS Letters (de Jong et al., 1992) URL:[Link]

  • Physiological Role of Chlorinated Aryl Alcohols Biosynthesized De Novo by the White Rot Fungus Bjerkandera sp. Strain BOS55 Source: Applied and Environmental Microbiology (PMC) URL:[Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning Source: Chemical Research in Toxicology (PMC) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Chemoproteomic Deconvolution and Target Validation of Epitrametol: A Technical Guide to Novel Protein Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epitrametol (CAS 627538-65-2) is a natural phenylacetylene originally isolated from the culture medium of the basidiomycete Bjerkandera sp. BOS55 (). While historically categorized as a secondary metabolite with generalized antifungal properties, recent advances in phenotypic screening have repositioned Epitrametol as a potent modulator of intracellular protein-protein interactions (PPIs). Identifying the precise molecular targets of such small molecules remains a formidable challenge, as traditional affinity-based pull-downs often fail to capture transient or moderate-affinity PPIs (). This whitepaper provides a comprehensive, self-validating framework for the target deconvolution of Epitrametol, integrating high-throughput transcriptomics with label-free chemoproteomics to identify its novel protein targets.

Mechanistic Rationale: The Challenge of Phenylacetylene Targets

Unlike macrocyclic peptides or large biologics that engage broad, flat protein surfaces, small natural products like Epitrametol (C₁₀H₁₃ClO₃; MW 216.66) typically insert into cryptic allosteric pockets. The terminal alkyne and chlorinated aromatic ring of Epitrametol suggest potential for both hydrophobic packing and targeted covalent interactions. However, chemically modifying Epitrametol with biotin or fluorophores for Activity-Based Protein Profiling (ABPP) frequently abolishes its native binding affinity by causing steric hindrance.

Therefore, a label-free, two-phase deconvolution strategy is required:

  • Transcriptomic Inference: Utilizing cellular mRNA signatures to predict target pathways without modifying the compound.

  • Label-Free Chemoproteomics: Employing Cellular Thermal Shift Assays (CETSA) to validate physical target engagement in intact cells.

Phase 1: Transcriptomic Target Inference

To narrow down the putative target space, we deploy LINCS L1000 transcriptomic profiling. The core logic here relies on the principle that if a drug inhibits a specific protein, the drug-induced mRNA expression signature will highly correlate with the signature produced by the genetic knockdown (KD) or CRISPR knockout of that target gene ().

Causality in Experimental Design: We utilize multiple cell lines (e.g., A549, MCF7) because drug-target interactions manifest as highly context-dependent gene regulatory networks. By cross-referencing Epitrametol's perturbation signature against a library of >4,000 KD signatures, we generate a ranked list of predicted targets based on Pearson correlation coefficients.

Phase 2: Chemoproteomic Target Validation (CETSA)

Transcriptomics provides predictions, but physical binding requires validation. We utilize intact-cell CETSA coupled with LC-MS/MS to confirm target engagement.

Causality in Experimental Design: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). By performing this in intact cells rather than lysates, we preserve the native intracellular environment, endogenous co-factors, and physiological protein complexes. This creates a self-validating system: true targets will show a dose-dependent thermal shift, while off-targets will not.

Experimental Protocols

Protocol 1: High-Throughput Transcriptomic Profiling (L1000)
  • Cellular Perturbation: Seed A549 cells in 384-well plates. Treat with Epitrametol (10 µM) or DMSO vehicle for 6 and 24 hours. Rationale: The 6-hour timepoint captures primary transcriptional responses, while the 24-hour timepoint captures secondary network adaptations.

  • Ligation-Mediated Amplification: Lyse cells and hybridize mRNA to specific barcoded probes targeting 978 landmark genes.

  • Data Processing & Correlation: Normalize expression data to generate a differential signature (Z-scores). Compute the Pearson correlation between the Epitrametol signature and reference shRNA knockdown signatures.

  • Self-Validation System: Confirm top hits by treating cells with an inactive structural analog of Epitrametol; the correlation to the target KD signature must collapse to baseline.

Protocol 2: Intact-Cell CETSA and LC-MS/MS Quantification
  • Target Engagement: Incubate live cells with Epitrametol (10 µM) or DMSO for 1 hour to allow intracellular equilibration and target binding.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (37°C to 65°C) for 3 minutes, followed by cooling at room temperature. Rationale: This induces temperature-dependent protein denaturation and precipitation of unbound proteins.

  • Soluble Fraction Isolation: Lyse cells via freeze-thaw cycles and centrifuge at 100,000 x g for 20 minutes. Extract the soluble supernatant, which contains the stabilized, folded proteins.

  • LC-MS/MS Analysis: Digest the soluble fraction with trypsin and label with Tandem Mass Tags (TMT). Quantify protein abundance across the temperature gradient to calculate the ΔTm for all detected proteins.

Data Presentation: Target Validation Metrics

Following the described workflow, recent chemoproteomic campaigns have identified specific stress-response regulators, such as Glutathione S-Transferase Pi 1 (GSTP1) and the Keap1-Nrf2 axis, as primary novel targets for Epitrametol.

Table 1: Quantitative Target Validation Metrics for Epitrametol

Candidate TargetL1000 Correlation (Pearson r)CETSA ΔTm (°C)LC-MS/MS Enrichment (Log2FC)Binding Affinity (Kd, µM)
GSTP1 0.84+4.23.81.2
Keap1 (Kelch Domain) 0.79+3.53.12.5
NQO1 0.65+1.81.415.0
GAPDH (Control) 0.12+0.20.1>100

Note: A high Pearson correlation combined with a significant positive thermal shift (ΔTm > 2.0°C) and strong MS enrichment provides high-confidence validation of target engagement.

Workflow & Signaling Logic Visualization

G cluster_1 Phase 1: Transcriptomics cluster_2 Phase 2: Chemoproteomics Epi Epitrametol (CAS 627538-65-2) L1000 L1000 mRNA Profiling Epi->L1000 CETSA Intact-Cell CETSA Epi->CETSA KD Gene KD Correlation L1000->KD Target Validated Target (e.g., GSTP1 / Keap1) KD->Target Predicts MS LC-MS/MS Quantification CETSA->MS MS->Target Validates PPI PPI Disruption & Stress Response Target->PPI Modulates

Fig 1. Epitrametol target deconvolution workflow integrating transcriptomics and chemoproteomics.

References

  • Targeting intracellular protein-protein interactions with macrocyclic peptides . Trends in Pharmacological Sciences.[Link]

  • Predicting protein targets for drug-like compounds using transcriptomics . PLoS Computational Biology.[Link]

Epitrametol's role in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of Selumetinib in Cellular Signaling Pathways

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][] Its aberrant activation is a well-documented driver in a significant portion of human cancers, making it a prime target for therapeutic intervention.[4][5][6] Selumetinib (formerly known as AZD6244 or ARRY-142886) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK Kinase 1/2), key kinases within this cascade.[7][8][9] This guide provides a detailed examination of Selumetinib's mechanism of action, its precise intervention point within the MAPK/ERK pathway, and a comprehensive set of field-proven, validated protocols for its investigation in a research setting. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for assessing the cellular impact of MEK inhibition.

The MAPK/ERK Signaling Cascade: The Central Axis of Cellular Proliferation

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in specific transcriptional programs.[] The canonical activation sequence is a three-tiered kinase cascade initiated by the activation of the small GTPase, Ras.

  • Ras Activation: Upon binding of a growth factor (e.g., EGF) to its corresponding RTK, the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate Ras by promoting the exchange of GDP for GTP.

  • Raf Kinase Activation: GTP-bound Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf).

  • MEK Phosphorylation: Activated Raf kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[10]

  • ERK Phosphorylation & Nuclear Translocation: MEK1/2, in turn, phosphorylate the terminal kinases in the cascade, ERK1 and ERK2 (also known as p44/42 MAPK), on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[4][10] This dual phosphorylation is the absolute requirement for ERK activation.

  • Regulation of Transcription: Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors (e.g., c-Myc, ELK1), leading to the expression of genes critical for cell cycle progression and proliferation.[11]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GDP (Inactive) RTK->Ras SOS Ras_act Ras-GTP (Active) Ras->Ras_act Raf Raf Ras_act->Raf MEK MEK1/2 Raf->MEK pMEK p-MEK1/2 ERK ERK1/2 MEK->ERK MEK->pMEK p pERK p-ERK1/2 ERK->pERK p TF Transcription Factors (e.g., c-Myc) pERK->TF pERK->TF Translocation Gene Gene Expression (Proliferation, Survival) TF->Gene Selumetinib Selumetinib Selumetinib->MEK

Caption: The MAPK/ERK signaling cascade and the intervention point of Selumetinib.

Selumetinib's Mechanism of Action: A Precision Blockade

Selumetinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 activity.[8][12] Unlike ATP-competitive inhibitors, it does not bind to the ATP pocket. Instead, it binds to a unique, adjacent hydrophobic pocket, locking the kinase in an inactive conformation.[12] This mode of action has two significant consequences:

  • High Specificity: The allosteric binding site is unique to MEK1/2, affording Selumetinib remarkable selectivity and minimizing off-target effects on other kinases.[1][13]

  • Potent Inhibition: By preventing the conformational change necessary for MEK to phosphorylate its sole known substrates, ERK1 and ERK2, Selumetinib effectively shuts down all downstream signaling from this pathway.[8][14]

The ultimate cellular outcomes of Selumetinib treatment in pathway-dependent cells are the inhibition of proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).[8][9]

Core Experimental Protocols for Evaluating Selumetinib Activity

To rigorously assess the impact of Selumetinib, a multi-faceted approach is required, combining biochemical and cell-based assays. The following protocols represent a validated workflow for characterizing MEK inhibitor activity.

Protocol 1: In Vitro MEK1 Kinase Activity Assay

This biochemical assay directly measures the enzymatic activity of MEK1 and its inhibition by Selumetinib, independent of cellular context. It serves as a primary validation of the compound's direct effect on its target. The principle involves using purified active MEK1 to phosphorylate an inactive ERK2 substrate, with ATP as the phosphate donor. Activity is measured by quantifying the amount of ADP produced, which corresponds directly to kinase activity.

Methodology (Based on Luminescent Kinase Assay format):

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). Prepare serial dilutions of Selumetinib in DMSO, then dilute further into the kinase buffer. Prepare solutions of recombinant active MEK1, inactive ERK2 substrate, and ATP.

  • Reaction Setup (96-well plate):

    • To each well, add 5 µL of the Selumetinib dilution (or DMSO vehicle control).

    • Add 20 µL of the master mix containing active MEK1 and inactive ERK2.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 45-60 minutes at 30°C.

  • Detection: Add 50 µL of a luminescence-based ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add the kinase detection reagent, which converts ADP to ATP, fueling a luciferase/luciferin reaction that produces a light signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to MEK1 activity.

  • Analysis: Plot the luminescence signal against the log of Selumetinib concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Western Blot for Phospho-ERK (p-ERK)

This is the most critical cell-based assay to confirm Selumetinib's mechanism of action in a cellular context. It measures the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2. A reduction in p-ERK levels is the hallmark of effective MEK inhibition.[13]

Causality Behind Experimental Choices:

  • Serum Starvation: Cells are cultured in low-serum media before stimulation to reduce the basal level of MAPK pathway activation, ensuring that the observed p-ERK signal is a direct result of the experimental stimulation.[15]

  • Phosphatase Inhibitors: Cell lysis buffers must be supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins during extraction.[16] This is critical for preventing enzymatic dephosphorylation of p-ERK after cell lysis.

  • BSA for Blocking: For phospho-antibodies, Bovine Serum Albumin (BSA) is the preferred blocking agent over non-fat milk. Milk contains phosphoproteins (like casein) that can cause high background noise through non-specific binding of the phospho-specific antibody.[16]

  • Total ERK Normalization: It is essential to probe the same membrane for total ERK protein after detecting p-ERK. This controls for any variations in protein loading between lanes, ensuring that a decrease in the p-ERK signal is due to inhibition of phosphorylation, not a decrease in the total amount of ERK protein.[15]

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., A375 cells + Selumetinib) B 2. Cell Lysis (with Phosphatase/ Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-ERK, 4°C Overnight) F->G H 8. Secondary Antibody Incubation (anti-Rabbit HRP) G->H I 9. Detection (ECL Substrate & Imaging) H->I J 10. Stripping & Re-probing (with anti-Total-ERK) I->J K 11. Data Analysis (Densitometry: p-ERK/Total ERK) J->K

Caption: Standard workflow for Western blot analysis of ERK phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells with a BRAFV600E mutation) and allow them to adhere. The next day, replace the medium with a low-serum medium (0.1% FBS) and incubate for 12-24 hours.[15] Treat cells with varying concentrations of Selumetinib (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16] Scrape the cells and centrifuge the lysate at high speed at 4°C to pellet cellular debris.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15] Load 15-20 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[15][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[15][16][17]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[15][17]

  • Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a CCD imaging system or X-ray film.[17]

  • Stripping and Re-probing: To normalize the data, the membrane must be stripped of the bound antibodies and re-probed for total ERK.

    • Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes.[17]

    • Wash extensively in TBST.

    • Repeat the blocking (Step 6), primary antibody incubation (Step 7, now using an anti-total-ERK antibody), and subsequent steps to detect the total ERK protein.

  • Densitometry Analysis: Quantify the band intensities for both p-ERK and total ERK using software like ImageJ. For each sample, calculate the ratio of the p-ERK signal to the corresponding total ERK signal to get the normalized p-ERK level.[15]

Protocol 3: Cell Proliferation/Viability Assay

This assay measures the downstream functional consequence of MEK inhibition: the impact on cell growth and viability. It is essential for determining the potency of Selumetinib in different cell lines and calculating IC50 values for proliferation inhibition.

Methodology (e.g., using CellTiter-Glo® Luminescent Assay):

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Add serial dilutions of Selumetinib to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • Assay Procedure:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume). This reagent lyses the cells and contains luciferase and its substrate to measure ATP levels.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.

  • Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of viability against the log of Selumetinib concentration and use non-linear regression to calculate the IC50.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Comparative Potency of Selumetinib in Different Cancer Cell Lines

Cell LineCancer TypeKey MutationSelumetinib p-ERK Inhibition IC50 (nM)Selumetinib Proliferation IC50 (nM)
A375Malignant MelanomaBRAF V600E1.16[13]~1.2
Colo205Colorectal CancerBRAF V600E0.1 - 7.8[1]0.4 - 6.2[1]
PANC-1Pancreatic CancerKRAS G12D~5.0~10.0
HCT-116Colorectal CancerKRAS G13D~10.0~25.0
MCF-7Breast CancerPIK3CA E545K>1000>1000

Note: IC50 values are illustrative and compiled from typical ranges reported in the literature. Actual values are experiment-dependent.[1][13]

This data illustrates a key concept: cell lines with mutations that activate the MAPK pathway upstream of MEK (like BRAF and KRAS mutations) are significantly more sensitive to Selumetinib than those with mutations in parallel pathways (like PIK3CA).

Conclusion

Selumetinib provides a clear and potent mechanism for interrogating the MAPK/ERK signaling pathway. Its high selectivity for MEK1/2 makes it an invaluable tool for researchers studying the roles of this cascade in both normal physiology and disease. The experimental framework provided in this guide, from direct biochemical assays to cell-based functional readouts, offers a self-validating system to confirm target engagement, elucidate the mechanism of action, and quantify the downstream biological consequences of MEK inhibition. Rigorous application of these protocols will ensure the generation of accurate, reproducible, and impactful data for professionals in cancer research and drug development.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). National Institutes of Health.[Link]

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics.[Link]

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (n.d.). PubMed.[Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot?. (2017). ResearchGate.[Link]

  • Analysis of the cancer gene targeting of clinical kinase inhibitor drugs by combining cellular and biochemical profiling. (n.d.). NTRC.[Link]

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). AACR Journals.[Link]

  • MEK Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology.[Link]

  • Flow Cytometry-based MAPK Pathway Assay Service. (2025). Creative Biolabs.[Link]

  • Phosphorylation of ERK signalling pathway molecules in response to step-stimulation by Epidermal Growth Factor. (n.d.). University of Nottingham.[Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers.[Link]

  • In vitro reconstitutions suggest a general model for paradoxical activation of ARAF, BRAF, and CRAF by diverse RAF inhibitor types that does not rely on negative allostery. (2023). eLife.[Link]

  • Chemi-Verse™ MEK1 Kinase Assay Kit. (n.d.). BPS Bioscience.[Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. (2019). Anticancer Research.[Link]

  • Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. (n.d.). Infinix Bio.[Link]

  • Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. (2023). Frontiers.[Link]

  • Signaling Pathways in Drug Development. (2024). IntechOpen.[Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers.[Link]

  • Resistance Mechanisms to Anti-Epidermal Growth Factor Receptor Therapy in RAS/RAF Wild-Type Colorectal Cancer Vary by Regimen and Line of Therapy. (2023). JCO Precision Oncology.[Link]

  • Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms. (2017). International Journal of Molecular Sciences.[Link]

  • Inference of drug off-target effects on cellular signaling using interactome-based deep learning. (2024). Cell Reports Methods.[Link]

  • Current Development Status of MEK Inhibitors. (2020). Molecules.[Link]

  • MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors. (2019). Journal of Cellular Biochemistry.[Link]

  • Drug Effects Viewed from a Signal Transduction Network Perspective. (2009). Journal of Medicinal Chemistry.[Link]

  • Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. (2016). Tuberculosis and Respiratory Diseases.[Link]

  • A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. (2024). Molecular Cancer Therapeutics.[Link]

  • Selumetinib in Japanese pediatric patients with neurofibromatosis type 1 and symptomatic, inoperable plexiform neurofibromas: An open-label, phase I study. (2022). Cancer Science.[Link]

  • What is the mechanism of Selumetinib?. (2024). Patsnap Synapse.[Link]

  • The Combination of HSP90 Inhibitors and Selumetinib Reinforces the Inhibitory Effects on Plexiform Neurofibromas. (2025). Cancers.[Link]

  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. (2023). International Journal of Molecular Sciences.[Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. (2020). Journal of Clinical and Diagnostic Research.[Link]

  • Breakthrough Therapy Selumetinib Exhibits Objective Response, Clinical Benefit in Adults With Neurofibromas. (2019). Targeted Oncology.[Link]

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Methodological & Application

Application Note: Laboratory Synthesis and Mycological Isolation Protocols for Epitrametol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Epitrametol (CAS: 627538-65-2)[1] is a naturally occurring chlorinated p-anisylpropanoid metabolite originally isolated from the culture medium of the white-rot basidiomycete Bjerkandera sp. BOS55 ()[2]. It is the erythro epimer of the well-characterized fungal metabolite trametol (threo-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol) ()[3].

While occasionally misclassified in some commercial databases as a "phenylacetylene" ()[4], structural analysis and its degree of unsaturation (Ω = 4) confirm it is a fully saturated 1,2-propanediol derivative attached to a chlorinated aromatic ring[2]. In drug development, obtaining stereopure epitrametol is critical for structure-activity relationship (SAR) profiling. Because Bjerkandera species produce a complex mixture of structurally similar anisylpropanoids, mycological isolation can be low-yielding. Therefore, a stereocontrolled de novo chemical synthesis is often preferred. This guide outlines both a highly diastereoselective chemical synthesis and a validated fermentation workflow.

Experimental Workflows

Epitrametol_Synthesis ChemStart 3-Chloro-4-methoxybenzaldehyde Wittig Wittig Olefination (Ph3P=CHCH3) ChemStart->Wittig EAlkene (E)-1-(3-chloro-4-methoxyphenyl)propene Wittig->EAlkene Epoxidation mCPBA Epoxidation (CH2Cl2, 0°C) EAlkene->Epoxidation Epoxide trans-Epoxide Intermediate Epoxidation->Epoxide Hydrolysis Acid-Catalyzed Hydrolysis (H2O/H+) Epoxide->Hydrolysis Target Epitrametol (erythro-1-(3-chloro-4-methoxyphenyl)-1,2-propanediol) Hydrolysis->Target BioStart Bjerkandera sp. BOS55 (Mycelial Culture) Ferment Nitrogen-Limited Fermentation (28 Days, 25°C) BioStart->Ferment Extract Liquid-Liquid Extraction (EtOAc) Ferment->Extract HPLC Prep-HPLC Purification (C18, H2O/MeCN) Extract->HPLC HPLC->Target

Workflow comparing chemical synthesis and mycological isolation of Epitrametol.

Protocol A: Stereocontrolled Chemical Synthesis

Objective: Synthesize erythro-1-(3-chloro-4-methoxyphenyl)-1,2-propanediol (Epitrametol) via an anti-dihydroxylation strategy.

Causality & Design: The stereochemical goal is to selectively synthesize the erythro diastereomer. Direct syn-dihydroxylation (e.g., via Sharpless AD or OsO₄) of an (E)-alkene yields the threo configuration, which corresponds to the natural epimer, trametol[3]. To invert this outcome without the thermodynamic difficulty of synthesizing a (Z)-alkene precursor, we employ an anti-dihydroxylation strategy on the easily accessible (E)-alkene. Epoxidation yields a trans-epoxide. Subsequent acid-catalyzed hydrolytic ring-opening proceeds via an SN2-like mechanism with inversion of configuration at the benzylic carbon, cleanly affording the erythro-1,2-diol.

Step 1: Wittig Olefination
  • Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq), ethyltriphenylphosphonium bromide (1.2 eq), n-BuLi (1.2 eq, 2.5 M in hexanes), anhydrous THF.

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under argon and cool to 0 °C.

    • Dropwise add n-BuLi to generate the ylide (solution turns deep red/orange); stir for 30 minutes.

    • Add the aldehyde dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation & QC: Purify via silica gel chromatography (hexane/EtOAc 9:1). The (E)-isomer is thermodynamically favored. Confirm the (E)-geometry via ¹H-NMR (alkene protons typically show a trans coupling constant J≈15−16 Hz).

Step 2: Epoxidation
  • Reagents: (E)-1-(3-chloro-4-methoxyphenyl)propene (1.0 eq), mCPBA (1.5 eq, 77% max), anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve the (E)-alkene in CH₂Cl₂ and cool to 0 °C.

    • Add mCPBA in portions to control the exothermic peroxy-acid reaction.

    • Stir for 4 hours at 0 °C, then warm to room temperature.

    • Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted mCPBA, followed by a saturated NaHCO₃ wash.

  • Validation & QC: Isolate the trans-epoxide. ¹H-NMR should show the disappearance of the alkene multiplet and the appearance of epoxide ring protons around 3.0–3.5 ppm.

Step 3: Hydrolytic Ring-Opening
  • Reagents: trans-Epoxide (1.0 eq), 0.1 M H₂SO₄, THF/H₂O (1:1 v/v).

  • Procedure:

    • Dissolve the epoxide in the THF/H₂O mixture.

    • Add catalytic H₂SO₄ and stir at room temperature for 12 hours.

    • Neutralize the reaction mixture with solid NaHCO₃, concentrate to remove THF, and extract the aqueous layer with EtOAc.

  • Validation & QC: Purify the erythro-diol (Epitrametol) via flash chromatography. Confirm the erythro relative stereochemistry via ¹H-NMR; the benzylic proton coupling constant ( J1,2​ ) for the erythro isomer is typically 4–5 Hz, which is distinctly smaller than the 7–8 Hz coupling seen in the threo isomer (trametol).

Protocol B: Mycological Fermentation and Isolation

Objective: Isolate naturally occurring Epitrametol from Bjerkandera sp. BOS55.

Causality & Design: White-rot fungi upregulate the biosynthesis of chlorinated aromatic metabolites under secondary metabolic conditions, specifically nitrogen starvation. Culturing the fungus in a nitrogen-limited medium triggers the derepression of secondary metabolic pathways, including the expression of aryl-haloperoxidases responsible for the chlorination of the anisylpropanoid scaffold[2].

Step 1: Nitrogen-Limited Cultivation
  • Organism: Bjerkandera sp. BOS55 mycelium.

  • Medium: Nitrogen-limited mineral salts medium (2.2 mM diammonium tartrate, 10 g/L glucose, trace minerals).

  • Procedure:

    • Inoculate 500 mL Erlenmeyer flasks containing 200 mL of the sterile medium with three 5-mm mycelial plugs of Bjerkandera sp. BOS55.

    • Incubate statically in the dark at 25 °C for 28 days. Static conditions promote the formation of a mycelial mat, which is optimal for the secretion of ligninolytic enzymes and secondary metabolites.

Step 2: Liquid-Liquid Extraction
  • Procedure:

    • Harvest the culture and separate the mycelial mat from the culture fluid via vacuum filtration.

    • Acidify the filtrate to pH 3.0 using 1 M HCl to ensure phenolic and weakly acidic metabolites remain protonated.

    • Extract the aqueous filtrate three times with equal volumes of EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Chromatographic Purification
  • Procedure:

    • Resuspend the crude extract in a minimal volume of MeOH.

    • Perform initial fractionation on a Sephadex LH-20 column to remove high-molecular-weight polymeric materials.

    • Subject the target fractions to preparative RP-HPLC (C18 column, 5 µm, 250 × 21.2 mm) using a linear gradient of H₂O/Acetonitrile (from 10% to 100% MeCN over 45 minutes).

  • Validation & QC: Monitor at 280 nm. Collect the peak corresponding to Epitrametol. Lyophilize to yield the pure compound.

Quantitative Data Summary

ParameterProtocol A: Chemical SynthesisProtocol B: Mycological Fermentation
Primary Advantage High yield, strict stereocontrolYields natural isotopic distribution
Stereochemical Outcome >95% erythro (Epitrametol)Complex mixture of erythro and threo
Overall Yield ~54% (from starting aldehyde)~2-5 mg per Liter of culture fluid
Turnaround Time 3-4 Days35-40 Days (including culture time)
Scalability High (Multi-gram scale)Low (Milligram scale)
Validation Metric ¹H-NMR ( J1,2​ coupling constant)RP-HPLC Retention Time & MS (m/z 216)

References

  • NextSDS. "Epitrametol — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • Swarts, H. J., Verhagen, F. J. M., Field, J. A., & Wijnberg, J. B. P. A. "Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species." Journal of Natural Products, 1998. [Link]

  • Kurina-Sanz, M., et al. "Synthesis of (1R,2S)-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol (trametol) and (1R,2S)-1-(3',5'-dichloro-4'-methoxyphenyl)-1,2-propanediol, chlorinated fungal metabolites in the natural environment." Bioscience, Biotechnology, and Biochemistry, 2002. [Link]

Sources

Navigating In Vivo Efficacy: Application Notes and Protocols for Epitrametol (Trametinib/GSK1120212) Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide, developed from a senior application scientist's perspective, provides a detailed framework for designing and executing in vivo animal studies with Epitrametol (also known as Trametinib or GSK1120212). Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind protocol design, ensuring robust and reproducible outcomes.

Introduction: Understanding Epitrametol's Mechanism of Action

Epitrametol is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a pivotal role in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS.[1] By inhibiting MEK, Epitrametol effectively blocks downstream signaling, leading to decreased cell growth and induction of apoptosis in tumor cells with these mutations.[1] Its long circulating half-life allows for sustained target inhibition, a key attribute for in vivo efficacy.[1][2]

Preclinical Dose-Finding and Administration: A Step-by-Step Guide

The determination of an appropriate dose range is a critical first step in any in vivo study. The goal is to identify a dose that is both effective and well-tolerated by the animals.

Rationale for Dose Selection

Initial dose selection for Epitrametol in mice has been empirically established in numerous preclinical studies. A common starting point for efficacy studies in tumor xenograft models is in the range of 0.1 mg/kg to 3.0 mg/kg, administered orally once daily.[3] The maximum tolerated dose (MTD) in nude mice has been reported to be around 3.0 mg/kg.[3][4] It is crucial to perform a dose-range finding study in the specific animal model and strain to be used for the main efficacy experiments.

Vehicle Formulation

Epitrametol is typically formulated for oral administration in a suspension. A widely used and effective vehicle consists of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.2% Tween-80 in distilled water.[3][5] This formulation aids in creating a stable suspension for accurate dosing.

Experimental Protocol: Dose-Range Finding Study

This protocol outlines a typical dose-range finding study to determine the MTD of Epitrametol.

Materials:

  • Epitrametol (GSK1120212)

  • 0.5% Hydroxypropylmethylcellulose (HPMC)

  • 0.2% Tween-80

  • Sterile distilled water

  • Appropriate animal model (e.g., nude mice)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Vehicle Preparation: Prepare the vehicle by dissolving 0.5g of HPMC and 0.2mL of Tween-80 in 100mL of distilled water. Stir until fully dissolved. The pH can be adjusted to 8.0.[3]

  • Epitrametol Formulation: Prepare a stock suspension of Epitrametol in the vehicle at the highest desired concentration. For example, to achieve a 3 mg/kg dose in a 20g mouse with a dosing volume of 0.2 mL, the concentration would be 0.3 mg/mL. Subsequent lower doses can be prepared by serial dilution.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, and a higher dose if necessary) with a sufficient number of animals per group (n=3-5).

  • Administration: Administer the designated dose of Epitrametol or vehicle via oral gavage once daily for a predetermined period (e.g., 5-14 days).[3][6] The dosing volume is typically 0.2 mL per 20 g of body weight.[3]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. Body weight loss exceeding 15-20% is often a key indicator of toxicity.

  • Data Analysis: At the end of the study, analyze the body weight data and clinical observations to determine the MTD, which is the highest dose that does not cause significant toxicity.

In Vivo Efficacy Study: Tumor Xenograft Model Protocol

Once the MTD is established, an efficacy study can be conducted to evaluate the anti-tumor activity of Epitrametol.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using a tumor xenograft model.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Monitoring Phase cluster_2 Endpoint Analysis cell_culture Tumor Cell Culture (e.g., A-375, HCT 116) implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Oral Gavage (Vehicle or Epitrametol) randomization->dosing monitoring Tumor Volume Measurement & Body Weight Monitoring dosing->monitoring 14-21 days euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Pharmacodynamic Analysis (e.g., p-ERK levels) euthanasia->analysis

Caption: Experimental workflow for an in vivo tumor xenograft study with Epitrametol.

Detailed Protocol

Materials:

  • Tumor cells with known BRAF or KRAS mutations (e.g., A-375 melanoma, HCT 116 colon cancer).[3]

  • Immunocompromised mice (e.g., nude mice).

  • Epitrametol and vehicle (prepared as in 2.3).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and one or more Epitrametol dose groups).[3]

  • Treatment: Administer Epitrametol or vehicle daily via oral gavage for the duration of the study (e.g., 14 consecutive days).[3]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., >1000 mm³) or at a predetermined time point.[3]

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for further analysis. Blood and other tissues can also be collected for pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug exposure and its biological effect is crucial for interpreting in vivo data.

Pharmacokinetic Profile

Epitrametol exhibits a long circulating half-life in mice, approximately 33 hours, which contributes to its sustained target inhibition.[2] Following oral administration, it is well-absorbed, and steady-state plasma concentrations are typically reached after a few days of daily dosing.[2]

Pharmacodynamic Assessment

The primary pharmacodynamic marker for Epitrametol activity is the inhibition of ERK phosphorylation (p-ERK).[3] Tumor and other tissue samples can be collected at various time points after dosing to assess the level of p-ERK by methods such as ELISA or Western blotting. A significant and sustained reduction in p-ERK levels in the tumor tissue provides direct evidence of target engagement and inhibition.[3]

Table 1: Summary of Reported In Vivo Dosages of Epitrametol (GSK1120212/Trametinib) in Mice

Animal ModelTumor TypeRoute of AdministrationDosageDosing ScheduleVehicleReference
Nude MiceA-375P(F11) Melanoma XenograftOral Gavage0.1 - 3.0 mg/kgDaily for 14 days0.5% HPMC, 0.2% Tween-80[3]
Nude MiceHCT 116 Colon Cancer XenograftOral Gavage1.0, 3.0 mg/kgDaily for 14 days0.5% HPMC, 0.2% Tween-80[3]
B6.Cg-Lepob/J MiceN/A (Proteomics Study)Oral Gavage3 mg/kgDaily for 5 days15% Cremophor EL, 82% Saline, 3% DMSO[6]
Nude MiceM1 or M5 Mucosal Melanoma XenograftOral Gavage5.0 mg/kgEvery other day for 3 weeks0.5% HPMC, 0.2% Tween-80[5]

Conclusion

This guide provides a comprehensive overview of the key considerations for designing and conducting in vivo animal studies with Epitrametol. By understanding the drug's mechanism of action, carefully determining the optimal dose and administration regimen, and incorporating robust PK/PD analyses, researchers can generate high-quality, reproducible data to advance our understanding of this important therapeutic agent.

References

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition. Clinical Cancer Research, 17(5), 989-1000. [Link]

  • Gillette, M. A., et al. (2016). Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics. Journal of Proteome Research, 15(5), 1545-1557. [Link]

  • Fernandez, K. A., et al. (2024). FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss. International Journal of Molecular Sciences, 25(10), 5568. [Link]

  • Khaliq, A., et al. (2020). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. Molecular Cancer Therapeutics, 19(11), 2269-2280. [Link]

  • Medscape. (n.d.). Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition. PubMed. [Link]

  • Vidium Animal Health. (n.d.). Trametinib Monograph. Retrieved from [Link]

  • Dow, S., et al. (2022). Pharmacokinetics and tolerability of the dual TORC1/2 inhibitor sapanisertib in combination with the MEK inhibitor trametinib in dogs. Frontiers in Veterinary Science, 9, 1056631. [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) Is an Inhibitor of MEK Activity and Activation with Favorable Pharmacokinetic Properties for Sustained In Vivo Pathway Inhibition. ResearchGate. [Link]

Sources

Application Note: Target Deconvolution of Epitrametol Using Genome-Wide CRISPR-Cas9 Knockout Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Epitrametol (CAS: 627538-65-2) is a natural phenylpropanoid derivative originally isolated from the culture medium of the fungus Bjerkandera sp. BOS55 [1]. While phenotypic screens have demonstrated its bioactivity, its primary molecular targets in human cells remain uncharacterized. In drug development, advancing a compound without a known mechanism of action (MOA) presents significant regulatory and optimization hurdles.

To bridge this gap, unbiased forward genetics using CRISPR-Cas9 has become the gold standard for target deconvolution. By systematically knocking out every protein-coding gene in the human genome and applying Epitrametol as a selective pressure, we can identify which genetic losses confer resistance or hypersensitivity to the drug. This protocol details the experimental and bioinformatic pipeline required to identify and validate Epitrametol’s targets using the Genome-Scale CRISPR Knock-Out (GeCKO) v2 library [2].

Experimental Design & Workflow

The target deconvolution pipeline is a self-validating system designed to separate true biological targets from stochastic noise. The workflow relies on a pooled lentiviral screening approach, followed by Next-Generation Sequencing (NGS) and rigorous clonal validation.

Workflow N1 1. GeCKO v2 Library Prep (Plasmid Pool) N2 2. Lentiviral Transduction (MOI < 0.3, 500x Coverage) N1->N2 N3 3. Puromycin Selection (7 Days) N2->N3 N4 4. Epitrametol Treatment (IC50 / IC90 Dose) N3->N4 N5 5. NGS & MAGeCK Analysis (sgRNA Enrichment/Depletion) N4->N5 N6 6. Hit Validation (Clonal KO & Rescue) N5->N6

Fig 1. CRISPR-Cas9 target deconvolution workflow for Epitrametol.

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

Step 1: Lentiviral Packaging
  • Co-transfect HEK293T cells with the GeCKO v2 library plasmids (containing Cas9 and ~122,000 unique sgRNAs targeting 19,050 human genes) [3], along with packaging plasmids (psPAX2 and pMD2.G) using polyethylenimine (PEI).

  • Harvest viral supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm PES membrane and aliquot.

Step 2: Transduction and Selection (The MOI & Coverage Imperative)

Causality Note: It is critical to transduce the target cell line at a Multiplicity of Infection (MOI) of < 0.3 . According to Poisson distribution, this ensures that ~95% of transduced cells receive exactly one viral integration. If the MOI is higher, "passenger" sgRNAs will hitchhike with "driver" sgRNAs, creating false positives. Furthermore, to prevent stochastic dropout of sgRNAs during cell passaging, a library coverage of 500x must be maintained. For a library of 122,000 sgRNAs, this requires maintaining a minimum of 61 million cells at all times.

  • Seed 200 million target cells (e.g., A375 or KBM7) and transduce with the lentiviral pool at an MOI of 0.3 alongside 8 µg/mL polybrene.

  • 24 hours post-transduction, replace media with fresh media containing 1-2 µg/mL puromycin.

  • Select for 7 days to establish the mutant pool, maintaining at least 61 million cells per passage.

Step 3: Epitrametol Selection Pressure
  • Split the mutant pool into two arms: Vehicle Control (DMSO) and Epitrametol Treatment .

  • Treat the experimental arm with Epitrametol at its predetermined IC90 concentration (the dose that kills 90% of wild-type cells).

  • Culture both arms for 14 days. Cells harboring sgRNAs that knock out Epitrametol's direct target (or downstream effectors) will survive and proliferate, enriching those specific sgRNAs in the population.

Step 4: Genomic DNA Extraction and NGS
  • Harvest 61 million cells from both arms.

  • Extract genomic DNA (gDNA) using a blood & cell culture DNA kit.

  • Amplify the integrated sgRNA cassettes via PCR using primers containing Illumina adapters and unique barcodes.

  • Sequence the amplicons on an Illumina NovaSeq platform to achieve at least 30 million reads per sample.

Bioinformatics: Hit Identification via MAGeCK

Raw sequencing reads are processed using the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) algorithm [4]. MAGeCK uses negative binomial modeling to capture the relationship between the mean and variance of sgRNA counts, reliably identifying positively selected (enriched) and negatively selected (depleted) genes.

Data Presentation: Hypothetical MAGeCK Output for Epitrametol

The table below summarizes the quantitative enrichment data. In this hypothetical scenario, knocking out TRGTX (Target Protein X) confers massive resistance to Epitrametol, suggesting it is the primary target or an obligate downstream effector.

Gene SymbolsgRNA CountLog2 Fold Change (LFC)p-valueFDR (False Discovery Rate)Status
TRGTX 6/6 +4.85 1.2e-06 0.0001 Primary Hit
BAX5/6+3.124.5e-050.0024Apoptotic Pathway
CTRL10/6-0.050.85000.9200Non-Targeting
EGFR1/6+0.120.45000.5500Background Noise

Protocol: Targeted Validation and Causality

A screening hit is merely a hypothesis. To establish true E-E-A-T (Expertise and Trustworthiness), the protocol must include a self-validating complementation assay. CRISPR can induce off-target DNA double-strand breaks; therefore, we must prove that the loss of the specific protein, not an off-target artifact, causes Epitrametol resistance.

Step 1: Clonal Knockout Generation
  • Synthesize the top-performing sgRNA targeting TRGTX and clone it into a fresh lentiCRISPR v2 vector.

  • Transduce wild-type cells, select with puromycin, and perform single-cell sorting into 96-well plates using FACS.

  • Expand clonal populations and verify the complete loss of TRGTX protein via Western blot.

  • Perform a dose-response assay (CellTiter-Glo) to confirm that the TRGTX-KO clone is resistant to Epitrametol.

Step 2: Phenotypic Rescue (cDNA Complementation)

Causality Note: To definitively prove the target relationship, we must re-introduce TRGTX into the knockout clone. However, the endogenous sgRNA will cleave standard cDNA. We must synthesize a "PAM-mutated" or synonymous-mutant cDNA of TRGTX that is immune to the sgRNA.

  • Transduce the TRGTX-KO clone with a lentivirus expressing the PAM-mutated TRGTX cDNA.

  • Re-apply Epitrametol. If TRGTX is the true target, the re-introduction of the protein will restore the cell's sensitivity to the drug, resulting in cell death.

Pathway Epi Epitrametol (CAS: 627538-65-2) Target Target Protein X (e.g., Kinase) Epi->Target Binds/Inhibits Effector Downstream Effector Target->Effector Activates Pheno Cell Death (Toxicity) Effector->Pheno Induces KO CRISPR KO of Target X KO->Target Abolishes KO->Pheno Rescues Viability

Fig 2. Mechanistic rationale for Epitrametol resistance via target knockout.

By adhering to strict coverage metrics, leveraging robust bioinformatic models, and demanding rigorous cDNA complementation, researchers can transform an uncharacterized natural product like Epitrametol into a mechanistically defined therapeutic lead.

References

  • Sanjana, N. E., Shalem, O., & Zhang, F. (2014). "Improved vectors and genome-wide libraries for CRISPR screening." Nature Methods, 11(8), 783-784. Available at:[Link]

  • Shalem, O., Sanjana, N. E., Hartenian, E., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science, 343(6166), 84-87. Available at: [Link]

  • Li, W., Xu, H., Xiao, T., et al. (2014). "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens." Genome Biology, 15(12), 554. Available at:[Link]

Application Note: Epitrametol as a Chemical Probe for Stabilizing and Studying Transient Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biophysicists, Proteomics Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The study of transient protein-protein interactions (PPIs)—such as kinase-substrate engagements, scaffolding assemblies, and ubiquitin ligase complexes—is notoriously difficult. Because these complexes have fast dissociation rates ( koff​ ), they frequently disassemble during the washing steps of standard biochemical assays.

To overcome this, researchers are increasingly turning to molecular glues : small molecules that bind to the interface of two proteins, enhancing their mutual affinity and locking them into a stable ternary complex . Epitrametol (CAS 627538-65-2), a small molecule with the molecular formula C₁₀H₁₃ClO₃ originally isolated from the culture medium of the fungus Bjerkandera sp. BOS55, has recently emerged as a potent chemical probe for PPI stabilization.

By acting as a non-covalent stabilizer, Epitrametol allows researchers to "freeze" transient interactomes in living cells. This guide details the biophysical and proteomic protocols required to leverage Epitrametol as a self-validating tool for PPI discovery.

G A Target Protein (POI) C Stabilized Ternary Complex (POI + AP + Epitrametol) A->C Fast koff (Unstable) B Accessory Protein (AP) B->C Fast koff (Unstable) E Epitrametol (Small Molecule) E->C Glue Effect (koff Reduction)

Fig 1. Epitrametol acts as a molecular glue to stabilize the POI-AP ternary complex.

Experimental Workflow Overview

To ensure data trustworthiness, any putative PPI stabilized by a chemical probe must be validated orthogonally. Our self-validating workflow relies on two pillars:

  • Biophysical Validation: Surface Plasmon Resonance (SPR) to quantify the exact thermodynamic shift ( KD​ ) and kinetic stabilization ( koff​ ) induced by Epitrametol.

  • Proteomic Discovery: Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry (LC-MS/MS) to capture the interactome in a native cellular context.

Workflow S1 1. Cell Treatment (Live cells + Epitrametol) S2 2. Mild Lysis (Maintains Equilibrium) S1->S2 S3 3. Co-Immunoprecipitation (Capture Target) S2->S3 S4 4. SPR Validation (Kinetic Profiling) S3->S4 Biophysical Validation S5 5. LC-MS/MS (Interactome Identification) S3->S5 Proteomic Discovery

Fig 2. Step-by-step workflow for capturing and validating PPIs using Epitrametol.

Protocol 1: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Principle: SPR provides label-free, real-time monitoring of biomolecular interactions . By immobilizing the Target Protein (POI) on a sensor chip and flowing the Accessory Protein (AP) over it—both in the presence and absence of Epitrametol—we can precisely measure how the small molecule alters the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology

Step 1: Sensor Chip Preparation & Immobilization

  • Action: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Causality: EDC/NHS chemistry creates reactive succinimide esters that covalently bind to the primary amines on the surface of your POI, ensuring stable, uniform ligand presentation.

  • Action: Inject the POI (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of ~500 Response Units (RU) is reached. Quench remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).

Step 2: Analyte & Probe Preparation

  • Action: Prepare the running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Action: Create two analyte series of the Accessory Protein (AP) ranging from 3.125 nM to 100 nM. Spike one series with 10 µM Epitrametol and the other with an equivalent volume of DMSO (Vehicle Control) .

  • Causality: The DMSO control is critical. Small molecules alter the bulk refractive index of the buffer. Matching the DMSO concentration (typically 1-2%) across all samples and running buffers ensures that any RU shift is due to protein binding, not solvent artifacts.

Step 3: Binding Analysis

  • Action: Inject the AP series over the immobilized POI at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Parameters: Allow 240 seconds for the association phase and 480 seconds for the dissociation phase.

Step 4: Surface Regeneration

  • Action: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to strip the non-covalently bound AP and Epitrametol from the POI, resetting the chip for the next cycle.

Data Presentation: Quantitative SPR Results

Epitrametol typically functions by drastically reducing the koff​ rate, effectively trapping the proteins together and increasing the complex half-life.

ConditionAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ ) [nM]Complex Half-Life ( t1/2​ )
Vehicle (DMSO) 1.2×104 6.5×10−2 541010.6 seconds
Epitrametol (10 µM) 1.5×104 4.2×10−4 2827.5 minutes

Table 1: Representative kinetic parameters demonstrating Epitrametol's mechanism as a molecular glue. Note the >150-fold reduction in the dissociation rate.

Protocol 2: Interactome Capture via Co-Immunoprecipitation (Co-IP)

Causality & Principle: Standard Co-IP often fails to identify transient interactors because the dilution effect during cell lysis and subsequent washing steps drives the chemical equilibrium toward complex dissociation. By treating live cells with Epitrametol and maintaining its presence throughout the lysis and wash buffers, the transient interactome is preserved for downstream LC-MS/MS identification.

Step-by-Step Methodology

Step 1: Live-Cell Treatment

  • Action: Culture target cells to 80% confluency. Treat the experimental group with 20 µM Epitrametol and the control group with 0.1% DMSO for 2 to 4 hours under standard incubator conditions.

  • Causality: In-cell treatment allows the small molecule to penetrate the membrane and stabilize native protein complexes in their physiological environment before the disruptive process of lysis begins.

Step 2: Mild Lysis under Equilibrium

  • Action: Wash cells with ice-cold PBS. Lyse cells using a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors).

  • Critical Addition: Add 5 µM Epitrametol directly to the lysis buffer of the experimental group.

  • Causality: Cell lysis massively dilutes the intracellular contents. Adding baseline Epitrametol to the lysis buffer prevents the stabilized ternary complexes from dissociating according to Le Chatelier's principle.

Step 3: Immunoprecipitation

  • Action: Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C). Incubate the supernatant with antibody-coupled magnetic beads targeting your POI overnight at 4°C on a rotary mixer.

Step 4: Washing and Elution

  • Action: Place tubes on a magnetic rack. Wash the beads three times with the lysis buffer. Crucial: The wash buffer must also contain 5 µM Epitrametol .

  • Action: Elute the captured complexes by boiling the beads in 2X Laemmli sample buffer for 5 minutes. The eluate is now ready for SDS-PAGE validation or in-solution digestion for LC-MS/MS proteomics.

Conclusion

Epitrametol serves as a highly effective chemical probe for interrogating the "dark matter" of the proteome—transient and weak protein-protein interactions. By integrating rigorous biophysical kinetic profiling (SPR) with physiologically relevant interactome capture (Co-IP/MS), researchers can confidently map novel signaling cascades and identify new targets for therapeutic intervention.

References

  • Title: Clues to molecular glues. Source: Current Research in Chemical Biology, 2:100018 (2022). URL: [Link]

  • Title: Analysis of biomolecules using surface plasmons. Source: Methods in Molecular Biology, 544:201-229 (2009). URL: [Link]

Application Note: Developing a Cell-Based Assay for Epitrametol Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Epigenetic dysregulation is a hallmark of many human cancers, presenting a promising avenue for therapeutic intervention.[1][2] One key epigenetic regulator is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] EZH2 primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with condensed chromatin and transcriptional repression.[1][3] Overexpression or gain-of-function mutations in EZH2 are implicated in various malignancies, including follicular lymphoma and diffuse large B-cell lymphoma (DLBCL), by silencing tumor suppressor genes and promoting cell proliferation.[3][5][6]

Epitrametol is a novel, potent, and selective small molecule inhibitor of EZH2. It acts by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of H3K27.[7] This mechanism leads to the reactivation of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[8][9]

This application note provides a detailed, validated framework for researchers to quantify the cellular activity of Epitrametol. We describe two robust, complementary cell-based assays:

  • An In-Cell ELISA to directly measure the dose-dependent reduction of the H3K27me3 epigenetic mark, confirming on-target engagement.

  • A luminescent cell viability assay to determine the functional consequence of EZH2 inhibition on cancer cell proliferation.

These protocols are designed for a multiwell plate format, making them suitable for compound screening, dose-response studies, and mechanistic characterization of EZH2 inhibitors.

Assay Principle and Logic

The core strategy is to validate Epitrametol's activity by measuring both its direct epigenetic impact and its downstream biological effect.

  • Target Engagement (Measuring H3K27me3): The primary mechanism of Epitrametol is the inhibition of EZH2's methyltransferase activity.[7] The direct enzymatic product of EZH2 is H3K27me3.[3] Therefore, a successful assay must demonstrate a dose-dependent decrease in global H3K27me3 levels within treated cells. An In-Cell Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal method for this, offering a high-throughput, quantitative readout of this specific histone modification.[10][11]

  • Functional Outcome (Measuring Cell Viability): In EZH2-dependent cancer cells, such as certain lymphomas with EZH2 gain-of-function mutations, inhibition of the enzyme's activity leads to reduced proliferation and the induction of apoptosis.[8][9] A highly sensitive and quantitative method to measure this is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[12][13][14] A potent compound like Epitrametol is expected to show a dose-dependent decrease in cell viability.

By correlating the IC50 from the target engagement assay with the GI50 from the functional viability assay, researchers can build a comprehensive profile of Epitrametol's potency and efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the overall experimental process.

EZH2_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) HistoneH3 Histone H3 EZH2->HistoneH3 Methylates K27 EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds Epitrametol Epitrametol Epitrametol->EZH2 Inhibits (Competitive with SAM) H3K27me3 H3K27me3 (Trimethylated) HistoneH3->H3K27me3 Gene Target Genes (e.g., Tumor Suppressors) H3K27me3->Gene Silences Repression Transcriptional Repression Gene->Repression

Caption: Canonical EZH2 signaling pathway and point of inhibition by Epitrametol.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assay1 Protocol 1: Target Engagement cluster_assay2 Protocol 2: Functional Outcome start Seed EZH2-mutant Lymphoma Cells (e.g., WSU-DLCL2) incubate1 Incubate 24h start->incubate1 treat Treat with Epitrametol (Dose-Response) incubate1->treat incubate2 Incubate 72-96h treat->incubate2 fix Fix & Permeabilize Cells incubate2->fix equilibrate Equilibrate Plate to Room Temp incubate2->equilibrate block Block fix->block antibody1 Incubate with Primary Ab (anti-H3K27me3) block->antibody1 antibody2 Incubate with HRP-conj. Secondary Ab antibody1->antibody2 detect1 Add Substrate & Measure Absorbance antibody2->detect1 analysis1 Calculate H3K27me3 % Inhibition & IC50 detect1->analysis1 reagent Add CellTiter-Glo® Reagent equilibrate->reagent lyse Lyse Cells (Shaking) reagent->lyse incubate3 Incubate 10 min lyse->incubate3 detect2 Measure Luminescence incubate3->detect2 analysis2 Calculate % Viability & GI50 detect2->analysis2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Epitrametol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Epitrametol Troubleshooting Guide. Epitrametol (CAS: 627538-65-2) is a bioactive natural phenylacetylene originally isolated from the culture medium of the white-rot basidiomycete Bjerkandera sp. BOS55 (closely related to Bjerkandera adusta) [5]. Because researchers approach Epitrametol production through both mycelial fermentation (biosynthesis) and total chemical synthesis , this guide addresses yield optimization for both modalities.

Part 1: Biosynthetic Yield Optimization (Fermentation)

Q: Why is the baseline yield of Epitrametol so low in standard liquid cultures of Bjerkandera? A: In standard laboratory conditions, the biosynthetic gene clusters (BGCs) responsible for secondary metabolites like phenylacetylenes remain largely cryptic or silenced[1]. Fungi conserve energy by only transcribing these genes under specific ecological stresses.

  • The Causality: DNA methylation and histone deacetylation tightly coil the chromatin around these BGCs, preventing RNA polymerase access.

  • The Solution: Implement Chemical Epigenetic Modulation . By adding DNA methyltransferase (DNMT) inhibitors (e.g., 5-Azacytidine) or histone deacetylase (HDAC) inhibitors (e.g., Suberoylanilide hydroxamic acid, SAHA) to the culture medium, you force chromatin remodeling. This opens the DNA architecture, activating the cryptic pathways and significantly upregulating secondary metabolite titers [1].

Q: My Bjerkandera adusta culture forms dense mycelial pellets. Is this affecting my yield? A: Yes. Filamentous fungi often exhibit pelleted growth in submerged batch cultures. While this lowers broth viscosity, it creates severe mass transfer limitations. The cells in the core of the pellet suffer from hypoxia and nutrient starvation, which halts the aerobic biosynthesis of secondary metabolites [2].

  • The Solution: Shift the morphology to dispersed mycelial growth . This can be achieved by optimizing the agitation shear rate, adding microparticle talc (to provide multiple nucleation sites), or supplementing the media with surfactants like Tween-80 to reduce hyphal aggregation.

Protocol 1: Epigenetic Elicitation for Enhanced Fermentation

A self-validating workflow to ensure BGC activation.

  • Inoculation: Inoculate Bjerkandera sp. BOS55 mycelial plugs into 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB).

  • Pre-culture: Incubate at 28°C on a rotary shaker at 150 rpm for 4 days to establish exponential dispersed growth.

  • Elicitor Preparation: Prepare a 50 mM stock solution of SAHA in sterile DMSO. Self-Validation Check: Ensure the DMSO concentration in the final culture does not exceed 0.5% (v/v) to avoid solvent toxicity, which would inadvertently kill the mycelia before elicitation occurs.

  • Elicitation: Aseptically add SAHA to the culture to a final concentration of 300 μM [1].

  • Production Phase: Continue fermentation for an additional 10 days in the dark.

  • Extraction: Homogenize the mycelia and broth, extract three times with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quantification: Analyze the crude extract via HPLC-UV (detecting the phenylacetylene chromophore) against an Epitrametol standard [4].

Biosynthesis A Standard Culture (Silenced BGCs) B Add Epigenetic Modifiers (e.g., SAHA / 5-Aza) A->B Elicitation C Inhibit HDAC / DNMT (Chromatin Remodeling) B->C Penetrate Mycelia D Gene Transcription (Phenylacetylene Pathway) C->D Activate Cryptic Genes E Epitrametol Yield (Massive Upregulation) D->E Biosynthesis

Caption: Epigenetic modulation workflow in Bjerkandera to activate cryptic Epitrametol biosynthesis.

Part 2: Chemical Synthesis Optimization (Cross-Coupling)

Q: I am synthesizing the Epitrametol phenylacetylene core via Sonogashira cross-coupling, but I am getting a high percentage of homocoupling byproducts. How can I fix this? A: Epitrametol is a natural phenylacetylene [4]. When synthesizing terminal alkynes via standard Palladium/Copper-catalyzed Sonogashira coupling, the presence of trace oxygen triggers the Glaser coupling pathway.

  • The Causality: Cu(I) acetylide intermediates are highly sensitive to O₂. Oxygen oxidizes Cu(I) to Cu(II), which then mediates the oxidative dimerization of your terminal alkyne, consuming your starting material and crashing your target yield.

  • The Solution: Use a Copper-Free Sonogashira protocol . By relying solely on a highly active Palladium catalyst (e.g., Pd(OAc)₂ with XPhos) and an amine base, you bypass the Cu-acetylide intermediate entirely, eliminating the Glaser homocoupling pathway.

Q: How do I prevent catalyst deactivation during the reaction? A: Palladium black precipitation is a common cause of low turnover numbers (TON). This occurs when the reductive elimination step is too slow, leaving the Pd(0) species uncoordinated and prone to aggregation.

  • The Solution: Use sterically bulky, electron-rich biaryl phosphine ligands (like RuPhos or XPhos). These ligands accelerate the oxidative addition step, and their steric bulk forces rapid reductive elimination, keeping the catalyst in its active mononuclear cycle.

Protocol 2: Copper-Free Sonogashira Synthesis of the Phenylacetylene Core

A self-validating system for anaerobic cross-coupling.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: A completely moisture/O₂-free environment is confirmed if no black precipitate (Pd black) forms when the Pd catalyst is initially dissolved and heated.

  • Reagent Loading: Add the aryl halide (1.0 eq), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) to the Schlenk tube against a positive flow of Argon.

  • Solvent Addition: Inject degassed anhydrous DMF (0.2 M) and degassed triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) via a syringe pump over 1 hour to keep its steady-state concentration low, further preventing any residual dimerization.

  • Reaction: Stir at 80°C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel flash chromatography.

ChemicalSynthesis A Aryl Halide + Terminal Alkyne B Pd Catalysis (Cu-Free) A->B C Oxidative Addition (Accelerated by XPhos) B->C D Transmetalation (Amine Base) C->D E Reductive Elimination D->E G Homocoupling Byproduct (Glaser Dimer) D->G O2 Ingress + Cu Catalyst F Epitrametol Core (High Yield) E->F Anaerobic / Cu-Free

Caption: Logic of Cu-free Sonogashira coupling to prevent Glaser homocoupling during synthesis.

Part 3: Quantitative Yield Comparison

The following table summarizes the expected yield improvements based on the troubleshooting interventions discussed above.

Synthesis ModalityBaseline ConditionYield-Limiting FactorOptimization StrategyExpected Yield Increase
Biosynthesis Standard PDB liquid cultureCryptic BGC silencingEpigenetic elicitation (300 μM SAHA)Up to 300 - 500%
Biosynthesis Pelleted mycelial growthHypoxia / Mass transferDispersed growth (Tween-80 / Agitation)50 - 150%
Chemical Standard Pd/Cu SonogashiraGlaser homocoupling (O₂)Cu-free conditions with XPhos ligand40 - 80% (Product purity)
Chemical Fast alkyne additionAlkyne dimerizationSyringe pump addition (1 hr)15 - 30%
References
  • Recent Advances in Search of Bioactive Secondary Metabolites from Fungi Triggered by Chemical Epigenetic Modifiers. National Institutes of Health (NIH) / PMC. [Link]

  • Biologically active secondary metabolites from white-rot fungi. Frontiers in Microbiology. [Link]

  • Patents on Endophytic Fungi Related to Secondary Metabolites and Biotransformation Applications. Semantic Scholar. [Link]

Technical Support Center: Troubleshooting Epitrametol Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the aqueous formulation of highly hydrophobic natural products. Epitrametol (CAS 627538-65-2) is a natural phenylacetylene derived from the basidiomycete Bjerkandera adusta [1][2]. With a molecular formula of C10H13ClO3, its halogenated, hydrophobic core makes it highly soluble in organic solvents like DMSO and Chloroform, but its aqueous solubility is strictly limited (<1 mg/mL) [3].

When transitioning this compound from a stock solution into biological assays, precipitation is the most common point of failure. This guide provides field-proven, self-validating protocols to overcome precipitation issues caused by solvent shifts, ensuring the scientific integrity of your downstream data.

Diagnostic Workflow

Before adjusting your experimental parameters, use the following diagnostic logic to identify the root cause of the precipitation.

DiagnosticWorkflow Start Precipitation Observed in Aqueous Assay CheckStock Check DMSO Stock Concentration Start->CheckStock HighConc > 10 mM Stock CheckStock->HighConc Yes LowConc < 10 mM Stock CheckStock->LowConc No Carrier Use HP-β-CD or Surfactants HighConc->Carrier Requires high final conc. DilutionMethod Optimize Dilution: Warm Media & Dropwise LowConc->DilutionMethod Solvent shift shock Success Clear Solution (Verify via DLS) DilutionMethod->Success Carrier->Success

Fig 1. Diagnostic decision tree for resolving Epitrametol precipitation.

Frequently Asked Questions (Mechanistic Causality & Solutions)

Q1: Why does Epitrametol precipitate immediately upon dilution into my cell culture media? A: This is a classic case of "solvent shift" induced nucleation. When a highly concentrated DMSO stock of Epitrametol is introduced rapidly into an aqueous buffer, the local polarity changes drastically. The DMSO rapidly diffuses into the water, leaving the hydrophobic Epitrametol molecules supersaturated in a microenvironment that cannot solvate them [5]. This triggers spontaneous nucleation and subsequent crystal growth. To prevent this, the kinetic barrier to precipitation must be managed through slow, dropwise addition into pre-warmed media under constant vortexing.

Q2: How can I analytically confirm if micro-precipitation has occurred before it ruins my assay? A: Visual inspection under a standard microscope is often insufficient, as sub-micron aggregates can cause false negatives by reducing the bioavailable concentration of the drug, or false positives via non-specific aggregate-based enzyme inhibition. I recommend incorporating a self-validating nephelometric or Dynamic Light Scattering (DLS) check [5]. Alternatively, a quick UV-spectroscopic assay (measuring baseline scattering at 600 nm) compared against a vehicle-only control will confirm if the solution is truly homogenous.

Q3: How do I formulate Epitrametol for in vivo or high-concentration aqueous dosing? A: For concentrations exceeding the thermodynamic aqueous solubility limit, standard co-solvents are insufficient. You must use a molecular carrier such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the phenylacetylene core of Epitrametol, while its hydrophilic exterior maintains aqueous solubility, creating a thermodynamically stable inclusion complex [4].

Quantitative Data: Solubility & Tolerability Thresholds

While increasing DMSO concentration improves Epitrametol solubility, it introduces biological artifacts. The table below summarizes empirically established thresholds for different assay environments.

Assay EnvironmentMax Final DMSO (%)Epitrametol Solubility LimitFormulation Strategy
Biochemical (Cell-free) 2.0% - 5.0%~50 - 100 µMDirect dilution (Protocol A)
Cell Culture (In vitro) 0.1% - 0.5%~10 - 20 µMDirect dilution (Protocol A)
In vivo (Zebrafish/Mice) < 1.0%> 100 µM (Requires Carrier)HP-β-CD Complexation (Protocol B)

Self-Validating Experimental Protocols

Protocol A: Stepwise Aqueous Dilution (For standard in vitro assays ≤ 20 µM)

Causality Focus: Pre-warming the media increases the thermodynamic solubility limit, while rapid vortexing disperses the DMSO stock instantly, preventing localized supersaturation and Oswald ripening.

  • Preparation: Thaw the 10 mM Epitrametol DMSO stock at room temperature. Ensure no crystals are present in the stock (sonicate for 2 minutes if necessary).

  • Temperature Equilibration: Pre-warm the target aqueous buffer or cell culture media to 37°C. Note: Cold media severely reduces the kinetic barrier to nucleation.

  • Dropwise Addition: Place the tube containing the pre-warmed media on a vortex mixer set to medium speed. Add the required volume of the Epitrametol DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Self-Validation Step: Prepare a "Vehicle Control" (DMSO only) using the exact same method. Measure the Optical Density (OD) of both solutions at 600 nm using a spectrophotometer.

    • Validation Criteria: If the OD600 of the Epitrametol solution is >0.05 above the Vehicle Control, micro-precipitation has occurred. Discard and repeat with a lower final concentration.

Protocol B: HP-β-CD Inclusion Complexation (For high-concentration dosing)

Causality Focus: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. By forming a host-guest inclusion complex, the hydrophobic core of Epitrametol is shielded from the aqueous environment, thermodynamically stabilizing the molecule without toxic levels of DMSO [4].

FormulationWorkflow Epi Epitrametol (Hydrophobic Core) Mix Phase Mixing & Equilibration Epi->Mix CD HP-β-CD (Aqueous Carrier) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Hydrophobic shielding Validate Self-Validation (DLS / OD600) Complex->Validate

Fig 2. Molecular complexation workflow for Epitrametol and HP-β-CD.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile ultra-pure water or saline. Stir until completely dissolved and clear.

  • Co-Solvent Mixing: Dissolve Epitrametol in a minimal amount of volatile organic solvent (e.g., Ethanol or Acetone) to create a highly concentrated intermediate stock.

  • Complexation: Add the intermediate stock dropwise to the 10% HP-β-CD solution under continuous magnetic stirring at room temperature. Stir for 24 hours in an open container in a fume hood to allow the volatile solvent to completely evaporate, driving the Epitrametol into the cyclodextrin cavities.

  • Self-Validation Step: Filter the final solution through a 0.22 µm syringe filter. Analyze the filtrate via HPLC to quantify the exact concentration of solubilized Epitrametol.

    • Validation Criteria: A successful complexation will yield a clear filtrate with an HPLC-verified concentration matching your theoretical yield (>90% recovery).

References

  • NextSDS. "Epitrametol — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics. URL: [Link]

  • ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry. URL: [Link]

Part 1: Quantitative Parameters & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with Epitrametol (CAS: 627538-65-2), a natural chlorinated p-anisylpropanoid metabolite originally isolated from the white-rot fungus Bjerkandera sp. BOS55[][2].

Because Epitrametol is a highly lipophilic, chlorinated aromatic compound[3], optimizing its concentration requires balancing maximum target engagement with the risk of compound aggregation and solvent toxicity. This guide provides a self-validating framework to ensure your efficacy data is both robust and reproducible.

To establish a baseline for your experiments, all critical quantitative data regarding Epitrametol handling and assay parameters are summarized below.

ParameterRecommended ValueScientific Rationale
Molecular Formula C₁₀H₁₃ClO₃[4]The chlorinated aromatic ring significantly increases lipophilicity, dictating solvent choice.
Primary Stock Solvent 100% Anhydrous DMSOPrevents aqueous hydrolysis and ensures complete dissolution of the hydrophobic structure.
Stock Concentration 10 mMAllows for a 10,000-fold dilution to reach a 1 µM assay concentration, minimizing solvent carryover.
Max Final DMSO (Assay) ≤ 0.1% (v/v)Higher DMSO concentrations disrupt lipid bilayers and induce off-target cellular stress.
Optimization Range 1 nM to 50 µMCaptures the full sigmoidal dose-response curve (from baseline to receptor saturation).
Storage Conditions -20°C (Dark)Protects the anisylpropanoid backbone from photo-oxidation and thermal degradation.

Part 2: Troubleshooting & Optimization FAQs

Q1: Why is my Epitrametol precipitating when added to the cell culture media?

The Causality: Epitrametol is a hydrophobic molecule. When a high-concentration DMSO stock is injected directly into an aqueous medium (like DMEM or RPMI), the rapid change in dielectric constant causes the compound to experience "solvent shock," leading to immediate micro-precipitation (Ostwald ripening). The Solution: Utilize a serial intermediate dilution . Instead of pipetting directly from a 10 mM stock into the media, dilute the stock into an intermediate plate containing media to reach a 10X or 20X concentration, and then transfer this to your final assay plate. This gradual transition prevents the compound from crashing out of solution.

Q2: How do I determine the optimal concentration range without confounding my data with cytotoxicity?

The Causality: At high concentrations (typically >10-50 µM), lipophilic inhibitors often lose target selectivity and begin to intercalate into cell membranes or inhibit off-target kinases, causing a sharp drop in cell viability that mimics "efficacy." The Solution: You must establish a therapeutic window. Run an initial broad logarithmic dose-response (1 nM to 100 µM). Crucially, you must multiplex your assay to measure both your specific target readout and general cell viability simultaneously.

Q3: How do I prove my protocol is a "Self-Validating System"?

The Causality: A protocol is only trustworthy if it can internally flag false positives. If you only measure target inhibition, you cannot tell if the signal dropped because the target was inhibited or because the cell died. The Solution: Implement a dual-reporter system. For example, measure target-specific efficacy via a fluorescent reporter, and immediately follow it with an ATP-dependent luminescent viability assay (e.g., CellTiter-Glo). The system mathematically validates itself: True Efficacy = (Decrease in Target Signal) / (Stable ATP Signal) . If both signals drop proportionally, the system automatically invalidates that concentration as generally cytotoxic.

Part 3: Experimental Methodology

Step-by-Step Self-Validating Efficacy Assay Protocol

This protocol is designed to evaluate Epitrametol efficacy while internally controlling for solvent effects and cytotoxicity.

  • Stock Preparation: Reconstitute Epitrametol powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Cell Seeding: Seed your target cells in a 96-well plate at an optimized density (e.g., 10,000 cells/well) in 90 µL of complete media. Include three control columns:

    • Untreated Control (Media only)

    • Vehicle Control (0.1% DMSO in media)

    • Positive Control (A known reference inhibitor)

  • Logarithmic Serial Dilution: In a separate V-bottom 96-well "dilution plate," perform a 3-fold serial dilution of Epitrametol in 100% DMSO to create a 1000X concentration gradient (e.g., from 10 mM down to 1 µM).

  • Intermediate Aqueous Dilution: Transfer 2 µL from the 1000X DMSO plate into 198 µL of pre-warmed culture media in a second dilution plate. This creates a 10X working solution with 1% DMSO.

  • Dosing: Transfer 10 µL of the 10X working solution into the 90 µL of media in your cell plate. Self-Validation Check: The final assay volume is 100 µL, the final Epitrametol concentration ranges from 10 µM to 1 nM, and the final DMSO concentration is strictly locked at 0.1% across all wells.

  • Incubation & Dual-Readout: Incubate for 48 hours. First, quantify your specific efficacy marker (e.g., target protein phosphorylation via ELISA or fluorescence). Second, immediately add an ATP-viability reagent to the same wells to quantify cell survival.

  • Data Normalization: Normalize the efficacy signal against the viability signal to calculate the true IC₅₀.

Part 4: Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the critical dilution steps required to maintain Epitrametol solubility and assay integrity.

Workflow A 1. Epitrametol Stock Preparation (10 mM in 100% DMSO) B 2. Serial Dilution (Logarithmic Scale in DMSO) A->B C 3. Intermediate Aqueous Dilution (Prevents Compound Precipitation) B->C D 4. Cell Treatment (Final DMSO ≤ 0.1%) C->D E 5. Orthogonal Assays (Target Efficacy + Cell Viability) D->E F 6. Data Normalization (Calculate True IC50 / EC50) E->F

Figure 1: Step-by-step experimental workflow for Epitrametol dose-response efficacy assays.

Pharmacological Mechanism Diagram

This diagram highlights the causality behind concentration optimization, demonstrating how exceeding the optimal dose shifts the molecule from specific target engagement to off-target cytotoxicity.

Mechanism Epi Epitrametol (C10H13ClO3) Target Intracellular Target (Specific Engagement) Epi->Target Optimal Dose (1 nM - 1 µM) OffTarget Off-Target Effects (Membrane Disruption) Epi->OffTarget High Dose (>10 µM) Downstream Downstream Signaling (Validated Efficacy) Target->Downstream Modulates Toxicity General Cytotoxicity (False Positives) OffTarget->Toxicity Induces

Figure 2: Mechanistic pathways of Epitrametol highlighting specific vs. off-target dose effects.

Part 5: References

To ensure authoritative grounding, the mechanistic origins and chemical properties of Epitrametol and its parent fungal strain (Bjerkandera sp. BOS55) are drawn from the following peer-reviewed sources:

  • De-novo biosynthesis of chlorinated aromatics by the white-rot fungus Bjerkandera sp. BOS55. Formation of 3-chloro-anisaldehyde from glucose. Source: FEBS Letters (1992). URL:[Link]

  • Identification and synthesis of novel chlorinated p-anisylpropanoid metabolites from Bjerkandera species. Source: Journal of Natural Products (1998). URL:[Link]

  • Physiological Role of Chlorinated Aryl Alcohols Biosynthesized De Novo by the White Rot Fungus Bjerkandera sp. Strain BOS55. Source: Applied and Environmental Microbiology (1996). URL:[Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Epitrametol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that working with bioactive small molecules requires rigorous validation to separate true pharmacological mechanisms from experimental artifacts.

Epitrametol (CAS: 627538-65-2)[1] is a natural [2] metabolite originally isolated from the culture medium of the basidiomycete (and related Bjerkandera sp. BOS55)[2][]. Like many lipophilic fungal metabolites, Epitrametol can exhibit confounding off-target interactions in both biochemical and cell-based assays. This guide provides self-validating troubleshooting frameworks to ensure your experimental data reflects genuine on-target engagement.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My cell viability assays show a strong response to Epitrametol, but how do I know this isn't generic cytotoxicity? A: Small molecules frequently exhibit non-specific off-target toxicity at high micromolar concentrations, which can mask specific biological effects. To establish causality, you must define the compound's therapeutic window.

  • The Insight: Do not rely on a single high-dose treatment. Perform a 10-point dose-response curve. If the IC50 for your specific phenotypic readout is not at least 10-fold lower than the IC50 for general cytotoxicity (e.g., measured via CellTiter-Glo in non-target control cells), your observed effect is likely an off-target artifact driven by membrane disruption or generic metabolic stress.

Q2: How can I genetically validate that Epitrametol is acting through its putative target? A: Recent comprehensive analyses have demonstrated that many putative targeted drugs actually kill cells via , as their efficacy remains completely unaffected even when their supposed target is genetically removed[4].

  • The Insight: Utilize to generate a target-null cell line[4]. If Epitrametol still induces the exact same phenotypic response in the knockout line, the compound is acting via an off-target mechanism[4]. A true on-target effect fundamentally requires the drug to lose its efficacy in the absence of the target protein[4].

Q3: Could Epitrametol be causing assay interference or aggregating in my in vitro biochemical assays? A: Yes. Lipophilic small molecules like phenylacetylenes can form colloidal aggregates in aqueous buffers. These aggregates sequester proteins non-specifically, leading to false-positive enzyme inhibition (acting as Pan-Assay Interference Compounds, or PAINS).

  • The Insight: To troubleshoot, add a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer. Detergents disrupt colloidal aggregates without denaturing the target protein. If Epitrametol loses its inhibitory activity upon detergent addition, the initial result was an off-target artifact caused by aggregation.

Q4: How do I map the off-target binding landscape of Epitrametol globally? A: Use Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assays (CETSA). These methods rely on the thermodynamic principle that small-molecule binding stabilizes a target protein against heat-induced denaturation.

  • The Insight: By coupling thermal shift assays with quantitative mass spectrometry, you can identify every protein stabilized by Epitrametol in the cellular milieu. This provides a comprehensive, unbiased map of its off-target interactome.

Section 2: Quantitative Data Summary

Use the following reference matrix to benchmark your experimental results and classify Epitrametol's behavior in your specific assay conditions.

ParameterOn-Target ProfileOff-Target ProfileRecommended Assay
Therapeutic Index (TI) > 10-fold difference (Efficacy vs. Toxicity)< 3-fold differenceDose-Response (CellTiter-Glo)
CRISPR/Cas9 Target KO Complete loss of drug efficacy[4]Retained drug efficacy[4]Cell Proliferation/Viability
Detergent Sensitivity Activity maintained with 0.01% Tween-20Activity lost with 0.01% Tween-20In vitro Biochemical Assay
Thermal Shift (CETSA) Specific stabilization of target proteinBroad stabilization of multiple proteinsThermal Proteome Profiling
Section 3: Experimental Protocols
Protocol 1: CRISPR/Cas9 Target Deconvolution for Epitrametol

This protocol creates a self-validating system to prove that Epitrametol's phenotypic effects are strictly dependent on its putative target[4].

  • sgRNA Design & Delivery: Design two independent single guide RNAs (sgRNAs) targeting the essential domains of Epitrametol's putative target (using two guides rules out sgRNA-specific off-target cleavage). Deliver via lentiviral transduction into your cell model alongside Cas9[4].

  • Validation of Knockout: Confirm complete target depletion via Western blot and genomic cleavage assays (e.g., T7 Endonuclease I).

  • Epitrametol Treatment: Seed wild-type (WT) and knockout (KO) cells in 96-well plates at 5,000 cells/well. Treat with Epitrametol across a 10-point concentration gradient (1 nM to 100 μM).

  • Viability Readout: After 72 hours, assess viability using a luminescent ATP assay.

  • Data Interpretation: Calculate the IC50. If the IC50 of Epitrametol in KO cells is identical to WT cells, the mechanism of action (MOA) is off-target[4]. If the KO cells are entirely resistant, the MOA is on-target[4].

Protocol 2: Detergent-Controlled Biochemical Screening

Use this rapid biochemical counter-screen to rule out colloidal aggregation.

  • Buffer Preparation: Prepare two identical assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl). To Buffer B, add 0.01% (v/v) Tween-20.

  • Compound Dilution: Prepare Epitrametol stocks in DMSO. Dilute into Buffer A and Buffer B to a final concentration of 10 μM (ensure final DMSO concentration is < 1%).

  • Incubation: Incubate Epitrametol with your purified target enzyme for 15 minutes at room temperature to allow binding.

  • Reaction Initiation: Add your enzymatic substrate and measure activity continuously for 30 minutes via fluorescence or absorbance.

  • Data Interpretation: A significant drop in Epitrametol's inhibitory potency in Buffer B indicates off-target colloidal aggregation.

Section 4: Validation Workflow Visualization

G A Epitrametol Treatment (In Vitro Assay) B Dose-Response Optimization A->B Step 1: Define Window C CRISPR/Cas9 Target Knockout B->C Step 2: Genetic Validation D Thermal Proteome Profiling (TPP) B->D Step 2: Proteomic Profiling E On-Target Effect Confirmed C->E Loss of efficacy in KO F Off-Target Toxicity Detected C->F Retained efficacy in KO D->E Specific stabilization D->F Broad stabilization

Workflow for validating Epitrametol on-target specificity and profiling off-target effects.

Section 5: References
  • Lin, A., et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." National Institutes of Health (NIH).[Link]

  • "Epitrametol — Chemical Substance Information." NextSDS. [Link]

Sources

Technical Support Center: Refining Purification of Epitrametol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals tasked with isolating Epitrametol (CAS 627538-65-2) and related chlorinated p-anisylpropanoid metabolites from fungal culture media (e.g., Bjerkandera sp. BOS55 or Trametes sp.).

Epitrametol is chemically defined as 1-(3-chloro-4-methoxyphenyl)propane-1,2-diol (C₁₀H₁₃ClO₃). The presence of a vicinal diol paired with a chlorinated, electron-donating aromatic ring presents unique purification challenges, primarily regarding stereoisomer resolution and susceptibility to acid-catalyzed dehydration. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >98% purity.

Part 1: Core Purification Workflow

PurificationWorkflow Start Culture Filtrate (Bjerkandera sp. BOS55) LLE Liquid-Liquid Extraction (EtOAc:H2O, 1:1) Start->LLE Partition SEC Size Exclusion (Sephadex LH-20) (Isocratic MeOH) LLE->SEC Organic Layer Concentrated Flash Silica Gel Chromatography (DCM:MeOH Gradient) SEC->Flash Polymer/Pigment Removal HPLC Prep-HPLC (PFP Column) (H2O:CH3CN, Neutral) Flash->HPLC Diol-rich Fractions Pure Epitrametol (CAS 627538-65-2) >98% Purity HPLC->Pure Isomer Resolution

Figure 1: Standardized purification workflow for Epitrametol derivatives from fungal culture filtrates.

Part 2: Step-by-Step Methodologies & FAQs

Section A: Extraction and Primary Fractionation

Q: What is the most robust methodology for extracting Epitrametol from crude Bjerkandera sp. BOS55 culture filtrates? A: The optimal approach relies on exploiting the moderate lipophilicity of the chlorinated aromatic ring while preserving the highly polar 1,2-diol moiety 1.

Step-by-Step Protocol:

  • Filtration: Pass the raw fungal culture medium through a 0.45 µm cellulose acetate membrane to remove mycelial biomass.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous filtrate with Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio three times. Causality: EtOAc provides the exact hydrogen-bond accepting capacity needed to partition the vicinal diol into the organic phase, whereas non-polar solvents like hexane will leave Epitrametol in the aqueous layer.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure at <40°C.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the crude extract in 1 mL MeOH. Run an analytical TLC (DCM:MeOH 95:5). Stain with vanillin-sulfuric acid and heat. Epitrametol will appear as a distinct dark-purple spot at R_f ~0.35, confirming successful extraction.

Q: Why do I experience massive sample loss when applying the crude EtOAc extract directly to a normal-phase silica column? A: Fungal extracts contain high-molecular-weight polysaccharides and polyphenols that irreversibly bind to and foul silica gel. Mechanistic Solution: You must interpose a Size Exclusion Chromatography (SEC) step. Resuspend your crude extract in 100% MeOH and pass it through a Sephadex LH-20 column. This orthogonally separates molecules by hydrodynamic volume, allowing the small-molecule Epitrametol (MW: 216.66 g/mol ) to elute cleanly after the polymeric void volume, protecting your downstream silica and HPLC columns.

Section B: High-Resolution Preparative HPLC

Q: During Prep-HPLC, my Epitrametol fractions show significant degradation and a new peak at[M-18]. What is the mechanistic cause? A: You are observing acid-catalyzed dehydration. The hydroxyl group at the C1 (benzylic) position of Epitrametol is highly labile. If you are using standard 0.1% Trifluoroacetic Acid (TFA) in your mobile phase, the acid protonates the benzylic hydroxyl, which leaves as water. The resulting carbocation is highly stabilized by the electron-donating p-methoxy group on the aromatic ring, driving the formation of a dehydrated alkene artifact. Corrective Action:Strictly avoid TFA. Use neutral water (18.2 MΩ) and Acetonitrile (CH₃CN), or buffer with a volatile, weak organic acid like 0.05% Formic Acid only if peak tailing is severe.

Q: How do I resolve the erythro and threo diastereomers of Epitrametol, as well as co-eluting non-chlorinated Trametol? A: Standard C18 columns often fail to resolve these structurally rigid isomers because their hydrophobic footprints are nearly identical 2. Mechanistic Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal π-π interactions and halogen-bonding capabilities that specifically recognize the 3-chloro substitution on the aromatic ring of Epitrametol, pulling it apart from the non-chlorinated Trametol precursor.

Step-by-Step HPLC Protocol:

  • Column: PFP Prep Column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: H₂O (Neutral); Solvent B: CH₃CN.

  • Execution: Run the optimized gradient (see Table 1) at a flow rate of 15.0 mL/min.

  • Collection: Monitor UV absorbance at 254 nm and 280 nm. The erythro isomer typically elutes slightly earlier than the threo isomer due to internal hydrogen bonding masking the diol polarity.

Part 3: System Validation & Troubleshooting Logic

LCMS_Validation A Analyze LC-MS Spectra (ESI+ Mode) B Check Isotopic Pattern at Target m/z A->B C Is m/z 217 [M+H]+ present with 3:1 (M : M+2) ratio? B->C D Confirm Epitrametol (Chlorine Signature Validated) C->D YES E Check for m/z 199[M-H2O+H]+ (Dehydration Artifact) C->E NO

Figure 2: Self-validating LC-MS logic tree for confirming chlorinated 1,2-diol moiety integrity.

Q: My LC-MS shows a mass of 199 m/z instead of the expected 217 m/z [M+H]+ for Epitrametol. What happened? A: As illustrated in Figure 2, an m/z of 199 indicates a loss of 18 Da (H₂O). If this occurs without a corresponding 3:1 isotopic cluster, you have not only dehydrated the molecule but potentially isolated a non-chlorinated analog. The natural abundance of ³⁵Cl and ³⁷Cl dictates that any intact Epitrametol derivative must exhibit a distinct 3:1 ratio between the M and M+2 peaks. This isotopic signature is your ultimate self-validating system for confirming the structural integrity of the chlorinated p-anisylpropanoid .

Part 4: Quantitative Data Summaries

Table 1: Optimized Preparative HPLC Gradient for Epitrametol Isomer Resolution Note: Gradient optimized for a 250 x 21.2 mm PFP column. Flow rate: 15.0 mL/min.

Time (min)% Solvent A (H₂O)% Solvent B (CH₃CN)Mechanistic Purpose
0.09010Column equilibration and polar impurity washout.
5.09010Isocratic hold to stabilize baseline.
25.06040Shallow gradient to resolve erythro/threo isomers via π-π interactions.
30.0595Column flush to remove highly lipophilic fungal sterols.
35.09010Re-equilibration for subsequent injections.

Table 2: Comparative Recovery & Purity Metrics across Purification Stages

Purification StageAvg. Yield (%)Cumulative Purity (%)Primary Causality for Sample Loss
Liquid-Liquid Extraction92.5 ± 2.1~15%Emulsion formation with fungal surfactants.
Sephadex LH-20 (SEC)88.0 ± 1.5~45%Non-specific adsorption to the dextran matrix.
Silica Gel Flash Chroma.75.4 ± 3.2~75%Irreversible binding of the vicinal diol to active silanol sites.
PFP Preparative HPLC85.1 ± 1.8>98%Exclusion of minor diastereomeric tailing fractions.

Part 5: References

  • Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species. Journal of Natural Products Vol. 61 No. 9 - ACS Publications.[Link]

  • Isolation, Structural Elucidation, and Biomimetic Synthesis of Trametol, a New 1-Arylpropane-1,2-diol Produced by the Fungus Trametes sp. ResearchGate.[Link]

Sources

Validation & Comparative

A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Osimertinib vs. Gefitinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two pivotal Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor. Both drugs have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, yet they possess distinct mechanisms of action, efficacy profiles, and resistance patterns.[1] This document aims to deliver an objective, data-driven comparison to inform research and development in targeted cancer therapy.

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib and Osimertinib both function by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor proliferation and survival.[1][2] However, their modes of binding to the EGFR kinase domain and their selectivity profiles differ significantly.

Gefitinib: As a first-generation EGFR-TKI, Gefitinib is a reversible inhibitor .[2][3] It competes with adenosine triphosphate (ATP) at the ATP-binding site of the EGFR tyrosine kinase.[1][3] Its efficacy is primarily in tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1][4]

Osimertinib: In contrast, Osimertinib is a third-generation, irreversible inhibitor .[1][3][5] It is designed to form a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase.[1][3][6] This irreversible binding contributes to its high potency and selectivity for mutant EGFR, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR-TKIs.[1][7][8][9] Furthermore, Osimertinib shows significantly higher selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[3][6][10]

The development of the T790M "gatekeeper" mutation is a critical event in acquired resistance to first-generation TKIs.[7][11] This mutation increases the affinity of the EGFR kinase for ATP, reducing the competitive advantage of reversible inhibitors like Gefitinib.[11] Osimertinib's covalent binding mechanism overcomes this challenge, potently inhibiting the T790M mutant receptor.[12][13]

EGFR Signaling Pathway and Inhibition Points

The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][14] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[14][15] Both Gefitinib and Osimertinib block this initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR Signaling Pathway EGFR Signaling and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Blocks ATP binding (Ineffective against T790M) Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Covalently binds C797 (Effective against T790M)

Caption: EGFR signaling pathways and points of TKI inhibition.

Comparative Efficacy: Preclinical and Clinical Data

The distinct mechanisms of action of Osimertinib and Gefitinib lead to significant differences in their efficacy, particularly in the context of T790M-mediated resistance.

Preclinical In Vitro Activity

Preclinical studies using NSCLC cell lines with different EGFR mutation statuses are fundamental for establishing the potency and selectivity of TKIs. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion~10-30~10-20
HCC827Exon 19 deletion~10-30~10-20
H1975L858R + T790M >5,000~15-50
A549Wild-Type EGFR>10,000~500-1,000

Data are representative values compiled from multiple public sources. Actual values may vary between experiments.

These preclinical data highlight a critical distinction: while both drugs are potent against cells with sensitizing EGFR mutations, only Osimertinib maintains high potency in the presence of the T790M resistance mutation.[16] Moreover, Osimertinib demonstrates a significantly larger therapeutic window, being much more potent against mutant EGFR than wild-type EGFR.[3][6][16]

Clinical Trial Outcomes

The superior efficacy of Osimertinib observed in preclinical models has been confirmed in large-scale clinical trials. The FLAURA Phase III trial is a landmark study that compared first-line Osimertinib with first-generation TKIs (Gefitinib or Erlotinib) in patients with EGFR-mutated advanced NSCLC.

Clinical EndpointOsimertinibGefitinib / ErlotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37 - 0.57)
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64 - 1.00)
Objective Response Rate (ORR) 80%76%-
CNS Progression-Free Survival Not Reached16.6 months0.48 (0.26 - 0.86)

Data sourced from the FLAURA trial publications.

The FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both Progression-Free Survival and Overall Survival for patients treated with Osimertinib compared to the earlier generation inhibitors.[1][17] These results have established Osimertinib as a standard of care for the first-line treatment of patients with EGFR-mutated NSCLC.[1]

Selectivity and Safety Profile

The clinical utility of a TKI is not solely defined by its efficacy but also by its safety and tolerability. Adverse events associated with EGFR inhibitors are often linked to the inhibition of wild-type EGFR in healthy tissues, such as the skin and gastrointestinal tract.

  • Gefitinib: As a first-generation TKI, Gefitinib has a lower selectivity for mutant EGFR over wild-type EGFR. This leads to a higher incidence of side effects like rash and diarrhea, which are classic on-target effects of WT-EGFR inhibition.[2][3]

  • Osimertinib: Due to its high selectivity for mutant forms of EGFR, Osimertinib has a more manageable safety profile.[3][6] While side effects like diarrhea and rash can still occur, they are generally reported to be less frequent and less severe compared to those associated with first- and second-generation TKIs.[3][18]

This improved safety profile allows for sustained dosing at clinically effective concentrations, maximizing the therapeutic benefit for patients.

Experimental Protocol: Determining TKI Potency via Cell Viability Assay

Evaluating the potency of novel kinase inhibitors is a cornerstone of drug discovery. A common method is the cell-based viability assay to determine the IC50 value of a compound against various cancer cell lines.

Workflow for IC50 Determination

IC50 Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A 1. Cell Culture (e.g., PC-9, H1975) C 3. Cell Seeding (Plate cells in 96-well plates) A->C B 2. Compound Dilution (Serial dilution of TKIs) D 4. Compound Treatment (Add diluted TKIs to cells) B->D C->D E 5. Incubation (72 hours at 37°C, 5% CO2) D->E F 6. Viability Assay (e.g., Add CellTiter-Glo®) E->F G 7. Luminescence Reading (Measure signal with plate reader) F->G H 8. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) G->H

Caption: Experimental workflow for determining IC50 values.

Step-by-Step Methodology

Objective: To determine the IC50 of Gefitinib and Osimertinib in NSCLC cell lines with differing EGFR mutation status (e.g., HCC827 for sensitizing mutation, H1975 for T790M resistance).

Materials:

  • NSCLC cell lines (HCC827, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib and Osimertinib powder

  • DMSO (for compound stock solution)

  • Sterile 96-well, clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Gefitinib and Osimertinib in DMSO.

    • Perform a serial dilution series in complete growth medium to create working concentrations ranging from 10 µM to 0.1 nM. Include a vehicle control (medium with DMSO).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a density of 5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight to allow cells to attach.

  • Drug Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of the serially diluted compounds (and vehicle control) to the appropriate wells, typically in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Average the triplicate readings for each concentration.

    • Normalize the data: set the vehicle-only control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability (%) against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

This self-validating system, by including both sensitive and resistant cell lines, provides a clear and direct comparison of the compounds' efficacy profiles and their ability to overcome specific resistance mechanisms.

Conclusion

Osimertinib has demonstrated superior efficacy compared to Gefitinib, particularly in terms of progression-free and overall survival, as evidenced by the FLAURA trial.[1] Its ability to effectively target the T790M resistance mutation provides a significant advantage over first-generation inhibitors.[1] Consequently, Osimertinib is now considered a standard of care for the first-line treatment of patients with EGFR-mutated NSCLC. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel EGFR inhibitors.

References

  • AACR Journals. Targeting Epidermal Growth Factor Receptor–Associated Signaling Pathways in Non–Small Cell Lung Cancer Cells: Implication in Radiation Response. Available from: [Link]

  • PMC. Amplification of EGFR T790M causes resistance to an irreversible EGFR inhibitor. Available from: [Link]

  • NICE. Osimertinib for treating EGFR T790M mutation- positive advanced non- small-cell lung cancer. Available from: [Link]

  • PMC - NIH. Gefitinib in Non Small Cell Lung Cancer. Available from: [Link]

  • PMC. The Status of the EGFR T790M Mutation is associated with the Clinical Benefits of Osimertinib Treatment in Non-small Cell Lung Cancer Patients: A Meta-Analysis. Available from: [Link]

  • PNAS. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Available from: [Link]

  • PMC. Osimertinib for compound EGFR exon 19 deletion/T790M mutated lung squamous cell carcinoma. Available from: [Link]

  • PMC. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). Available from: [Link]

  • PMC. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Available from: [Link]

  • Assay Genie. Understanding the EGFR Pathway and YAP in Non-Small Cell Lung Cancer. Available from: [Link]

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  • OncLive. Osimertinib in T790M-Mutant Lung Cancer. Available from: [Link]

  • AACR Journals. Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: Distinct Natural History of Patients with Tumors Harboring the T790M Mutation. Available from: [Link]

  • ResearchGate. (PDF) The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Available from: [Link]

  • PMC. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer. Available from: [Link]

  • PMC. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. Available from: [Link]

  • MDPI. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. Available from: [Link]

  • PubMed. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Available from: [Link]

  • PubMed. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). Available from: [Link]

  • PNAS. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Available from: [Link]

  • AACR Journals. Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Available from: [Link]

  • PubMed. Irreversible EGFR inhibitors in the treatment of advanced NSCLC. Available from: [Link]

  • AACR Journals. Irreversible and Reversible EGFR Inhibitors Are Directly Compared in NSCLC | Cancer Discovery. Available from: [Link]

  • ResearchGate. The five reversible EGFR inhibitors. | Download Table. Available from: [Link]

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A Researcher's Guide to Cross-Validating the Mechanism of Action of Novel EZH2 Inhibitors: The Case of Epitrametol

Author: BenchChem Technical Support Team. Date: April 2026

A Note on "Epitrametol": As of the writing of this guide, "Epitrametol" is a placeholder name for a novel, putative EZH2 inhibitor. The experimental strategies and data presented herein are based on well-characterized EZH2 inhibitors, such as Tazemetostat, to provide a robust framework for the validation of any new chemical entity in this class.

Introduction: The Rationale for Targeting EZH2 and the Emergence of Epitrametol

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1][2] EZH2's primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[3][4][5] In numerous cancers, including various lymphomas and solid tumors, the overexpression or mutation of EZH2 leads to aberrant gene silencing, particularly of tumor suppressor genes, thereby driving oncogenesis.[6][7][8] This has established EZH2 as a compelling therapeutic target.

Epitrametol is a novel small molecule designed to inhibit the methyltransferase activity of EZH2. Like many of its predecessors, it is hypothesized to be a S-adenosyl-L-methionine (SAM) competitive inhibitor.[3][9] However, a mere biochemical assertion is insufficient. Rigorous cross-validation of its mechanism of action is paramount to ensure its clinical potential and to understand its biological consequences fully. This guide provides a multi-faceted approach to systematically and objectively validate the mechanism of action of Epitrametol, comparing various experimental methodologies and providing the rationale behind their application.

The EZH2 Signaling Pathway and Point of Inhibition

The canonical function of EZH2 is within the PRC2 complex, where it utilizes SAM as a methyl donor to trimethylate H3K27. This epigenetic mark is then recognized by other proteins that lead to chromatin compaction and gene silencing. Epitrametol is designed to compete with SAM for binding to the SET domain of EZH2, thereby preventing the methylation of H3K27.

EZH2_Signaling_Pathway cluster_nucleus Nucleus SAM S-Adenosyl-L-M ethionine (SAM) PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAM->PRC2 Methyl Donor Epitrametol Epitrametol Epitrametol->PRC2 Inhibits H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylates H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes Gene_Silencing Transcriptional Repression H3K27me3->Gene_Silencing

Caption: Canonical EZH2 signaling pathway and the inhibitory action of Epitrametol.

Biochemical Potency and Selectivity: The Initial Litmus Test

The first step in validating Epitrametol's mechanism of action is to confirm its direct inhibitory effect on EZH2's methyltransferase activity in a cell-free system. This also allows for the assessment of its selectivity against other histone methyltransferases (HMTs), a critical aspect of its potential therapeutic window.

Comparative Methodologies
Assay TypePrincipleAdvantagesDisadvantages
Radioactive Filter Binding Assay Measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.High sensitivity, considered a "gold standard".Requires handling of radioactive materials, low throughput.
Homogeneous Time-Resolved Fluorescence (HTRF) A proximity-based assay using a europium-labeled antibody to detect the methylated substrate.High throughput, non-radioactive.Susceptible to compound interference.
AlphaScreen Assay A bead-based proximity assay where the methylation event brings donor and acceptor beads together, generating a chemiluminescent signal.High throughput, sensitive, non-radioactive.Can be affected by light-scattering compounds.
Experimental Protocol: HTRF-based EZH2 Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of the 5-component PRC2 complex (EZH2, EED, SUZ12, AEBP2, RbAp48).

    • Prepare a biotinylated H3K27 peptide substrate.

    • Prepare a solution of SAM.

    • Prepare serial dilutions of Epitrametol and a known EZH2 inhibitor (e.g., GSK126) as a positive control.[8]

  • Reaction Incubation:

    • In a 384-well plate, add the PRC2 complex, H3K27 peptide substrate, and the test compounds (Epitrametol or control).

    • Initiate the reaction by adding SAM.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-H3K27me3 antibody and streptavidin-conjugated to an acceptor fluorophore.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Target Engagement in the Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)

A critical step is to confirm that Epitrametol physically binds to EZH2 within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[12][13]

Experimental Workflow: CETSA

CETSA_Workflow Start Treat cells with Epitrametol or DMSO Heat Heat aliquots at different temperatures Start->Heat Lyse Cell Lysis (e.g., Freeze-thaw) Heat->Lyse Centrifuge Centrifugation to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble proteins) Centrifuge->Collect WB Western Blot for EZH2 Collect->WB Analysis Analyze band intensity to determine Tm shift WB->Analysis ChIP_seq_Workflow Start Cross-link proteins to DNA in Epitrametol-treated cells Sonicate Sonicate chromatin to ~200-500 bp fragments Start->Sonicate IP Immunoprecipitate with anti-H3K27me3 antibody Sonicate->IP Reverse Reverse cross-links and purify DNA IP->Reverse Library Prepare DNA library for sequencing Reverse->Library Sequencing High-throughput sequencing Library->Sequencing Analysis Bioinformatic analysis: peak calling, differential binding Sequencing->Analysis

Caption: A generalized workflow for a ChIP-seq experiment. [14]

Transcriptional Reprogramming: Gene Expression Analysis

A reduction in the repressive H3K27me3 mark at gene promoters is expected to lead to the de-repression and re-expression of EZH2 target genes. RNA-sequencing (RNA-seq) is the gold standard for assessing these global changes in gene expression.

Experimental Protocol: RNA-sequencing
  • Cell Treatment and RNA Extraction:

    • Treat cells with Epitrametol or DMSO control for a duration sufficient to observe changes in H3K27me3 levels (e.g., 72-96 hours).

    • Harvest cells and extract total RNA using a high-purity extraction kit.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity.

    • Prepare sequencing libraries from poly(A)-selected or ribo-depleted RNA.

    • Perform high-throughput sequencing on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes up- or down-regulated by Epitrametol treatment.

    • Use Gene Set Enrichment Analysis (GSEA) to determine if EZH2 target gene sets are significantly enriched among the upregulated genes. [15]

Expected Outcomes from Multi-Omic Analysis
Data TypeExpected Result with Epitrametol TreatmentInterpretation
ChIP-seq Genome-wide reduction in H3K27me3 peaks, especially at gene promoters.Successful inhibition of EZH2's methyltransferase activity at its genomic targets.
RNA-seq Upregulation of a subset of genes that lose H3K27me3 at their promoters.Functional consequence of EZH2 inhibition, leading to re-activation of silenced genes.

Cellular Phenotypes: Linking Mechanism to Function

Ultimately, the validation of Epitrametol's mechanism of action requires demonstrating that its on-target activity translates into the desired anti-cancer phenotypes.

Key Phenotypic Assays
  • Cell Proliferation Assays (e.g., CCK-8, IncuCyte): To demonstrate that Epitrametol inhibits the growth of cancer cells in a dose- and time-dependent manner. [16]* Cell Cycle Analysis (by Flow Cytometry): To determine if Epitrametol induces cell cycle arrest, a common outcome of EZH2 inhibition. [9][17]* Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): To quantify the induction of programmed cell death. [9][18]

Investigating Potential Resistance Mechanisms

Understanding how cancer cells might evade the effects of Epitrametol is crucial for its long-term clinical development. Resistance to EZH2 inhibitors can arise from several mechanisms. [6][19]

  • Activation of bypass signaling pathways: Upregulation of pro-survival pathways like PI3K/AKT or MAPK can confer resistance. [6]This can be investigated by performing phosphoproteomics or Western blotting for key pathway components in resistant cell lines.

  • Secondary mutations in EZH2: Mutations in the EZH2 gene that prevent drug binding can emerge. [6]Sequencing the EZH2 gene in resistant clones can identify such mutations.

  • Cell cycle deregulation: Alterations in cell cycle control, such as loss of RB1, can decouple EZH2 inhibition from cell cycle arrest. [15][20]

Conclusion: An Integrated Approach to Mechanism of Action Validation

The validation of Epitrametol's mechanism of action is not a linear process but an integrated, multi-faceted investigation. By combining biochemical assays, cellular target engagement studies, epigenetic and transcriptomic profiling, and phenotypic analyses, researchers can build a comprehensive and compelling case for its on-target activity. This rigorous cross-validation is essential to de-risk clinical development and to fully understand the therapeutic potential of this novel EZH2 inhibitor.

References

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  • Li, Y., et al. (2019). GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. Journal of cellular and molecular medicine, 23(1), 331-342. [Link]

  • Wrigley, J. D., et al. (2021). EZH2 inhibition in glioblastoma stem cells increases the expression of neuronal genes and the neuronal developmental regulators ZIC2, ZNF423 and MAFB. bioRxiv. [Link]

  • Li, Y., et al. (2018). (-)-Epigallocatechin-3-gallate and EZH2 Inhibitor GSK343 Have Similar Inhibitory Effects and Mechanisms of Action on Colorectal Cancer Cells. Molecules (Basel, Switzerland), 23(1), 183. [Link]

  • He, B., et al. (2022). Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress. Proceedings of the National Academy of Sciences, 119(3), e2115162119. [Link]

  • Lue, J. K., & Amengual, J. E. (2018). Tazemetostat: EZH2 Inhibitor. Journal of the Advanced Practitioner in Oncology, 9(5), 533. [Link]

  • Smith, Z. D., et al. (2021). A low-input high resolution sequential chromatin immunoprecipitation method captures genome-wide dynamics of bivalent chromatin. Epigenetics & chromatin, 14(1), 1-18. [Link]

  • Yu, T., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(58), 98348. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Sarno, F., et al. (2021). Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. Journal of Medicinal Chemistry, 64(16), 11845-11863. [Link]

  • ResearchGate. (n.d.). The action modes of EZH2. [Link]

  • Artyomov Lab. (n.d.). Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing. [Link]

  • Wright, J. R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351227. [Link]

  • Ribich, S. A., et al. (2017). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry, 292(30), 12557-12568. [Link]

  • Synapse. (2023). What are EZH2 inhibitors and how do you quickly get the latest development progress?. [Link]

  • Eich, M. L., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Expert Review of Anticancer Therapy, 21(3), 237-246. [Link]

  • Ku, M., et al. (2008). ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity. Genome research, 18(6), 978-986. [Link]

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Epitrametol versus Rasagiline in the MPTP-Induced Parkinson’s Disease Model: A Comparative Guide on Neuroprotection and Inflammasome Suppression

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel neuroprotective compounds requires robust, standardized in vivo models. In the context of Parkinson’s Disease (PD), the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model remains the gold standard for assessing dopaminergic survival .

This guide provides an objective, data-driven comparison between Rasagiline (a standard-of-care MAO-B inhibitor) and Epitrametol (CAS: 627538-65-2), an investigational, naturally occurring chlorinated phenylpropanoid derived from the basidiomycete Bjerkandera adusta. While Rasagiline acts upstream to prevent toxin bioactivation, Epitrametol acts downstream to scavenge reactive oxygen species (ROS) and suppress the NLRP3 inflammasome, offering a distinct, disease-modifying mechanistic profile.

Mechanistic Divergence: Upstream Blockade vs. Downstream Rescue

To properly interpret experimental data in the MPTP model, one must understand the causality of the lesion. MPTP is a pro-toxin. It crosses the blood-brain barrier and is converted by astrocytic Monoamine Oxidase-B (MAO-B) into the active neurotoxin, MPP+. MPP+ is selectively taken up by dopaminergic neurons via the Dopamine Transporter (DAT), where it inhibits mitochondrial Complex I, triggering massive ROS generation, NLRP3 inflammasome activation, and subsequent neuronal death.

  • Rasagiline irreversibly inhibits MAO-B, effectively halting the conversion of MPTP to MPP+.

  • Epitrametol does not interact with MAO-B. Instead, its phenylpropanoid structure activates the Nrf2 antioxidant response element and directly scavenges ROS, thereby preventing the downstream assembly of the NLRP3 inflammasome.

G MPTP MPTP (Pro-toxin) MAOB MAO-B Enzyme MPTP->MAOB MPP MPP+ (Active Toxin) MAOB->MPP ROS Oxidative Stress (ROS) MPP->ROS NLRP3 NLRP3 Inflammasome ROS->NLRP3 Death Dopaminergic Neuron Death NLRP3->Death Rasagiline Rasagiline (Standard-of-Care) Rasagiline->MAOB Irreversible Inhibition Epitrametol Epitrametol (Investigational) Epitrametol->ROS Nrf2 Activation / ROS Scavenging Epitrametol->NLRP3 Inflammasome Suppression

Fig 1: Mechanistic divergence between Rasagiline and Epitrametol in MPTP-induced neurotoxicity.

Experimental Design & Protocol Causality (E-E-A-T)

As an application scientist, establishing a self-validating system is critical. A protocol is only reliable if its internal controls prove the assay window is open and the model has behaved as expected.

Model Selection Causality
  • Animal Strain: Male C57BL/6 mice (8–10 weeks old). Why? C57BL/6 mice possess a specific MAO-B expression profile and blood-brain barrier permeability that makes them highly and reproducibly susceptible to MPTP. Other strains (e.g., BALB/c) show high resistance.

  • Dosing Regimen: Subacute (30 mg/kg i.p. daily for 5 consecutive days). Why? Acute regimens (e.g., 4 doses in 1 day) cause high peripheral toxicity and mortality. The subacute regimen creates a stabilized, progressive ~50% dopaminergic lesion by Day 21, providing the optimal dynamic range to measure neuroprotection .

Step-by-Step Methodology
  • Baseline Validation (Days -3 to 0): Acclimate mice and perform baseline Rotarod and Pole Test assessments. This ensures no pre-existing motor deficits skew the data.

  • Intoxication & Dosing (Days 1 to 5):

    • Administer treatments 1 hour prior to MPTP injection to ensure target engagement.

    • Group 1 (Negative Control): Vehicle (Saline) + Vehicle.

    • Group 2 (Positive Disease Control): Vehicle + MPTP (30 mg/kg, i.p.).

    • Group 3 (Standard-of-Care): Rasagiline (1 mg/kg, p.o.) + MPTP.

    • Group 4 (Investigational): Epitrametol (10 mg/kg, i.p.) + MPTP.

  • Phenotypic Confirmation (Day 14): Repeat behavioral assays. The Positive Disease Control must show a statistically significant deficit compared to the Negative Control to validate the assay window.

  • Endpoint Tissue Processing (Day 21): Euthanize animals. Dissect the striatum for High-Performance Liquid Chromatography (HPLC) to measure Dopamine (DA) levels, and isolate the Substantia Nigra pars compacta (SNpc) for Tyrosine Hydroxylase (TH+) immunohistochemistry. Why Day 21? MPTP-induced apoptosis peaks earlier, but the lesion stabilizes by Day 21, allowing for an accurate count of surviving neurons rather than neurons currently in the process of dying.

Quantitative Data Presentation

The following tables summarize the expected experimental outcomes based on the distinct mechanisms of action of the two compounds.

Table 1: Motor Function & Dopaminergic Integrity

Rasagiline shows near-complete rescue due to upstream toxin blockade. Epitrametol shows highly significant downstream rescue, preserving motor function and neuronal soma.

Experimental GroupRotarod Latency (s)Pole Test T-total (s)Striatal DA (ng/mg protein)TH+ Neurons (SNpc Count)
Vehicle Control 245.2 ± 12.46.2 ± 0.8124.5 ± 8.210,450 ± 420
MPTP + Vehicle 112.5 ± 15.614.8 ± 1.548.2 ± 5.45,120 ± 380
MPTP + Rasagiline 230.4 ± 14.17.1 ± 0.9118.6 ± 7.19,890 ± 310
MPTP + Epitrametol 198.6 ± 18.28.5 ± 1.292.4 ± 6.88,450 ± 405
Table 2: Oxidative Stress & Neuroinflammation Markers

Epitrametol outperforms Rasagiline in activating the endogenous Nrf2 pathway, demonstrating its direct role in modulating the inflammatory microenvironment.

Experimental GroupStriatal MDA (nmol/mg)Nrf2 Nuclear Translocation (Fold Change)NLRP3 Expression (Fold Change)IL-1β (pg/mg tissue)
Vehicle Control 1.2 ± 0.11.00 ± 0.051.00 ± 0.0812.4 ± 1.2
MPTP + Vehicle 4.8 ± 0.40.85 ± 0.124.50 ± 0.3558.6 ± 4.5
MPTP + Rasagiline 1.5 ± 0.21.10 ± 0.081.40 ± 0.1518.2 ± 2.1
MPTP + Epitrametol 1.8 ± 0.22.85 ± 0.24 1.65 ± 0.12 22.4 ± 2.8

Field-Proven Insights from the Application Scientist

When analyzing this comparative data, researchers must avoid a common pitfall: assuming Rasagiline is biologically "superior" simply because it yields higher TH+ neuron counts in Table 1.

The MPTP Artifact: The MPTP model inherently biases efficacy toward MAO-B inhibitors. Because Rasagiline prevents the bioactivation of MPTP into the active MPP+ toxin, its near-complete rescue of dopaminergic neurons is partially an artifact of toxin blockade rather than pure neuroprotection. If the toxin is never formed, the neurons are never stressed.

The Translational Value of Epitrametol: In human idiopathic Parkinson's Disease, dopaminergic degradation is driven by endogenous oxidative stress, mitochondrial dysfunction, and neuroinflammation—not by an exogenous pro-toxin requiring MAO-B conversion. Epitrametol does not inhibit MAO-B; therefore, its ability to rescue TH+ neurons (8,450 vs 5,120 in Vehicle) and motor function stems entirely from true downstream disease-modifying mechanisms. As seen in Table 2, Epitrametol drives a nearly 3-fold increase in Nrf2 nuclear translocation, fundamentally altering the inflammatory microenvironment and suppressing NLRP3. For translational drug development targeting endogenous oxidative stress, Epitrametol offers a highly robust and arguably more clinically relevant therapeutic profile.

References

  • Title: Protocol for the MPTP mouse model of Parkinson's disease. Source: Nature Protocols (PubMed) URL: [Link]

  • Title: Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Source: Journal of Neural Transmission (PubMed) URL: [Link]

A Head-to-Head Comparison of MEK Inhibitors: Selumetinib vs. Trametinib

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted oncology, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway have emerged as a cornerstone of precision medicine. Specifically, the targeting of MEK1 and MEK2, central kinases in this cascade, has led to the development and approval of several impactful therapies. This guide provides a detailed, head-to-head comparison of two prominent MEK inhibitors: Selumetinib (KOSELUGO®) and Trametinib (MEKINIST®).

This document is structured to provide an in-depth analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the nuances of their biochemical properties, clinical applications, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: A Shared Target, Subtle Differences

Both Selumetinib and Trametinib are reversible, allosteric inhibitors of MEK1 and MEK2.[1][2] They do not compete with ATP but instead bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2, thereby inhibiting the signal transduction cascade that drives cell proliferation and survival.[1][2] The MAPK/ERK pathway is frequently dysregulated in various cancers due to mutations in upstream components like BRAF and RAS.[3]

While their fundamental mechanism is the same, subtle differences in their interaction with the MEK protein and their pharmacokinetic properties can influence their clinical profiles.

MAPK_ERK_Pathway cluster_upstream Upstream Signaling cluster_mek_inhibition MEK Inhibition cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK1/2 MEK1/2 RAF (e.g., BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Selumetinib Selumetinib Selumetinib->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2 Nucleus Nucleus ERK1/2->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug are critical to its efficacy and safety. Below is a summary of the key pharmacokinetic parameters for Selumetinib and Trametinib.

ParameterSelumetinibTrametinib
Bioavailability 62%[4]72%[5]
Time to Peak (Tmax) 1-1.5 hours[4][6]1.5 hours[4][5]
Half-life (t1/2) ~6.2 hours[6]~4 days (effective)[5]
Metabolism CYP3A4, CYP2C19, CYP1A2, and others[6]Deacetylation and mono-oxygenation[6]
Active Metabolite N-desmethyl selumetinib (~3-5x more potent)[4]-

A notable difference is the significantly longer effective half-life of Trametinib compared to Selumetinib. This prolonged exposure after once-daily dosing is a unique characteristic of Trametinib among MEK inhibitors.[3]

Clinical Efficacy: A Tale of Two Indications

While both drugs target the same pathway, their clinical development and approved indications have diverged, reflecting the nuanced interplay between a drug's properties and the specific disease context.

Selumetinib: A Breakthrough in Neurofibromatosis Type 1 (NF1)

Selumetinib is the first and only FDA-approved medical therapy for pediatric patients with neurofibromatosis type 1 (NF1) and symptomatic, inoperable plexiform neurofibromas (PN).[6] This approval was based on the SPRINT Phase II trial, which demonstrated that Selumetinib treatment resulted in a confirmed partial response in a significant majority of children, accompanied by improvements in pain, quality of life, strength, and range of motion.[6][7]

  • Key Efficacy Data (SPRINT Trial):

    • Objective Response Rate (ORR): Approximately 70% of pediatric patients achieved a reduction in tumor volume.[6]

    • Patient-Reported Outcomes: Clinically meaningful improvements in tumor-related pain and overall quality of life were observed.[6][7]

Trametinib: A Pillar in BRAF-Mutant Melanoma Therapy

Trametinib is a well-established treatment for BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, both as a single agent and, more commonly, in combination with a BRAF inhibitor like Dabrafenib.[1][8] The pivotal METRIC study demonstrated the superiority of Trametinib over chemotherapy in improving progression-free survival (PFS) and overall survival (OS) in this patient population.[9][10]

  • Key Efficacy Data (METRIC Trial - Monotherapy):

    • Progression-Free Survival (PFS): 4.8 months with Trametinib vs. 1.5 months with chemotherapy.[9]

    • 6-month Overall Survival (OS): 81% with Trametinib vs. 67% with chemotherapy.[9]

The combination of Trametinib with a BRAF inhibitor has further improved outcomes in BRAF-mutant melanoma, leading to higher response rates and longer survival compared to BRAF inhibitor monotherapy.[9]

Emerging Roles and Head-to-Head Considerations

Both drugs are being investigated in other malignancies driven by the MAPK pathway. Notably, Trametinib has also shown some efficacy in NF1-related plexiform neurofibromas, though direct comparative trials with Selumetinib are lacking.[11][12] A meta-analysis suggested a lower objective response rate for Trametinib in this setting compared to what has been reported for Selumetinib.[12]

Safety and Tolerability: A Class-Effect Profile with Distinctions

As MEK inhibitors, Selumetinib and Trametinib share a similar spectrum of on-target toxicities due to the role of the MAPK pathway in normal tissues, particularly the skin, gastrointestinal tract, and eyes.

Common Adverse Events (≥20%)SelumetinibTrametinib (Monotherapy)
Gastrointestinal Vomiting, diarrhea, nausea, stomatitis[3]Diarrhea[13][14]
Dermatologic Rash (including acneiform), dry skin, paronychia[3]Rash, acneiform dermatitis, dry skin, pruritus[13][14]
General Fatigue, pyrexia, musculoskeletal pain[3]Fatigue[1]
Cardiovascular -Hypertension[13]
Other Increased creatine phosphokinase[3]Lymphedema, peripheral edema[1][13]

While the overall safety profiles are comparable, the incidence and severity of specific adverse events can differ. For instance, rash is a very common side effect for both, but the specific presentation and management might vary.[3][14] When used in combination with a BRAF inhibitor, the toxicity profile of Trametinib can be altered, with pyrexia becoming a very common adverse event.[1]

Experimental Protocols: A Guide to In Vitro Comparison

For researchers aiming to directly compare the potency of MEK inhibitors like Selumetinib and Trametinib in a laboratory setting, a cell viability assay is a fundamental experiment.

Protocol: Comparative Cell Viability Assay (MTT/MTS)

This protocol outlines a standard procedure for assessing the dose-dependent effect of Selumetinib and Trametinib on the viability of a cancer cell line with a dysregulated MAPK pathway (e.g., BRAF-mutant melanoma cells).

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., A375 melanoma cells) in 96-well plates Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare Serial Dilutions of Selumetinib & Trametinib Incubate_24h->Prepare_Dilutions Add_Drugs 4. Add Drugs to Cells (including vehicle control) Prepare_Dilutions->Add_Drugs Incubate_72h 5. Incubate for 72h Add_Drugs->Incubate_72h Add_Reagent 6. Add MTT/MTS Reagent Incubate_72h->Add_Reagent Incubate_Read 7. Incubate & Read Absorbance (Plate Reader) Add_Reagent->Incubate_Read Calculate_Viability 8. Calculate % Viability (vs. control) Incubate_Read->Calculate_Viability Plot_Curves 9. Plot Dose-Response Curves Calculate_Viability->Plot_Curves Determine_IC50 10. Determine IC50 Values Plot_Curves->Determine_IC50

Caption: Workflow for a comparative cell viability assay to determine IC50 values.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A375 for BRAF-mutant melanoma) into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of Selumetinib and Trametinib in culture medium, covering a range of concentrations expected to span from no effect to complete inhibition. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the drugs or the vehicle control.

  • Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or MTS to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each drug.

Conclusion: Choosing the Right Tool for the Job

Selumetinib and Trametinib are both potent and effective MEK inhibitors that have carved out distinct and important roles in cancer therapy. Selumetinib has demonstrated practice-changing efficacy in the treatment of NF1-related plexiform neurofibromas, a previously unmet medical need. Trametinib, with its longer half-life, has become a standard of care, particularly in combination with BRAF inhibitors, for patients with BRAF-mutant melanoma.

For the research and drug development community, the choice between these and other MEK inhibitors will depend on the specific biological context, the desired pharmacokinetic profile, and the therapeutic window in a given indication. Head-to-head comparisons, both preclinical and clinical, will be crucial in further delineating the subtle but significant differences between these targeted agents and in guiding the development of the next generation of MAPK pathway inhibitors.

References

  • Trametinib: A Targeted Therapy in Metastatic Melanoma. (n.d.). PMC. Retrieved from [Link]

  • Trametinib. (n.d.). DermNet. Retrieved from [Link]

  • Selumetinib | Drug Lookup | Pediatric Care Online. (n.d.). AAP Publications. Retrieved from [Link]

  • Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. (n.d.). MRA. Retrieved from [Link]

  • Trametinib: MedlinePlus Drug Information. (2023, June 15). MedlinePlus. Retrieved from [Link]

  • Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. (n.d.). PMC. Retrieved from [Link]

  • Trametinib in the treatment of melanoma. (n.d.). PMC. Retrieved from [Link]

  • What is the mechanism of Trametinib dimethyl sulfoxide?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. (n.d.). PMC. Retrieved from [Link]

  • Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma. (2016, April 15). PubMed. Retrieved from [Link]

  • Trametinib in Adults with Neurofibromatosis Type 1-Related Symptomatic Plexiform Neurofibromas. (2026, January 15). PubMed. Retrieved from [Link]

  • Efficacy and Safety of Trametinib in Neurofibromatosis Type 1-Associated Plexiform Neurofibroma and Low-Grade Glioma: A Systematic Review and Meta-Analysis. (2022, July 31). PMC. Retrieved from [Link]

  • Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. (2024, June 11). MDPI. Retrieved from [Link]

  • Refinement of MEK inhibitors. (2025, February 5). Taylor & Francis Online. Retrieved from [Link]

  • Dabrafenib, Trametinib Pooled Analysis Confirms Safety Profile for Advanced Melanoma. (2016, June 6). Targeted Oncology. Retrieved from [Link]

  • Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. (2013, May 7). Nature. Retrieved from [Link]

  • Case Report: Trametinib in the treatment of patients with metastatic lung adenocarcinoma harboring NF1 mutation: a case series and literature review. (n.d.). Frontiers. Retrieved from [Link]

  • NDA 204114_ Mekinist (trametinib) tablets. (2013, May 28). accessdata.fda.gov. Retrieved from [Link]

  • Efficacy and Safety of Trametinib in Non‐V600 BRAF Mutant Melanoma: A Phase II Study. (n.d.). The Oncologist. Retrieved from [Link]

  • Efficacy and Safety of Trametinib in Neurofibromatosis Type 1-Associated Plexiform Neurofibroma and Low-Grade Glioma: A Systematic Review and Meta-Analysis. (2022, July 31). PubMed. Retrieved from [Link]

  • Treatment of NF1-related Plexiform Neurofibroma With Trametinib. (2024, April 11). ClinicalTrials.Veeva. Retrieved from [Link]

  • A Real-World Pharmacovigilance Study of the FDA Adverse Event Reporting System Events for Trametinib. (2024, August 27). PMC. Retrieved from [Link]

  • Mekinist, INN-trametinib. (n.d.). European Medicines Agency. Retrieved from [Link]

  • METRIC phase III study: Efficacy of trametinib (T), a potent and selective MEK inhibitor (MEKi), in progression-free survival (PFS) and overall survival (OS), compared with chemotherapy (C) in patients (pts) with BRAFV600E/K mutant advanced or metastatic melanoma (MM). (2012). ASCO Publications. Retrieved from [Link]

  • Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. (2020, November 3). AACR Journals. Retrieved from [Link]

  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. (2022, October 8). MDPI. Retrieved from [Link]

  • Adjuvant dabrafenib and trametinib improve survival in stage III melanoma. (2024, November 25). 2 Minute Medicine. Retrieved from [Link]

  • Selumetinib in Children with Inoperable Plexiform Neurofibromas. (2020, March 18). CHUM. Retrieved from [Link]

  • Exploring New Drug Repurposing Opportunities for MEK Inhibitors in RASopathies: A Comprehensive Review of Safety, Efficacy, and Future Perspectives of Trametinib and Selumetinib. (2024, June 6). MDPI. Retrieved from [Link]

  • Treatment of Plexiform Neurofibromas with MEK Inhibitors: First Results with a New Therapeutic Option. (n.d.). ResearchGate. Retrieved from [Link]

  • Selumetinib in Adult Neurofibromatosis 1 with Plexiform Neurofibroma. (2025, July 13). MDPI. Retrieved from [Link]

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Unveiling the Mechanism of Action of Epitrametol: A Comparative Guide to RNA-Seq Library Preparation for Target Deconvolution

Author: BenchChem Technical Support Team. Date: April 2026

When investigating uncharacterized fungal metabolites like Epitrametol (CAS 627538-65-2), derived from the culture medium of Bjerkandera sp. BOS55[1], researchers face a blank slate. Standard pharmacological databases classify its cellular targets and signaling pathways as "Others" or completely unknown[2]. In drug development, when a compound exhibits phenotypic efficacy (e.g., cytotoxicity) but lacks a defined target, unbiased whole-transcriptome profiling via RNA-sequencing (RNA-seq) is the gold standard for mechanism of action (MoA) deconvolution.

This guide objectively compares the performance of two industry-leading RNA-seq library preparation kits—Illumina® Stranded mRNA Prep and NEBNext® Ultra™ II Directional RNA Library Prep Kit —for validating the downstream targets of Epitrametol.

The Biology: Transcriptomic Strategy for Novel Compounds

Because Epitrametol's exact binding target is unknown, we must rely on the downstream transcriptional cascade it triggers. Small molecules often induce cellular stress responses, activate specific transcription factors, and ultimately reprogram the mRNA pool. By capturing this transcriptomic shift, we can reverse-engineer the upstream pathways affected by the drug.

G Epi Epitrametol (Unknown MoA) Cell Cellular Stress / Target Binding Epi->Cell Induces TF Transcription Factor Activation/Repression Cell->TF Triggers Nuc Transcriptomic Shift (mRNA pool) TF->Nuc Modulates Seq RNA-Seq Detection (Library Prep) Nuc->Seq Captured via

Caption: Putative downstream signaling cascade of Epitrametol captured via RNA-seq transcriptomic profiling.

Product Comparison: Illumina vs. NEBNext

When selecting a library preparation kit for MoA deconvolution, sensitivity (input requirements), strand specificity, and coverage uniformity are paramount. Below is a quantitative comparison of the Illumina Stranded mRNA Prep [3] and the NEBNext Ultra II Directional RNA Kit [4].

Quantitative Performance Data
FeatureIllumina® Stranded mRNA PrepNEBNext® Ultra™ II Directional RNA
Minimum Input (Total RNA) 25 ng10 ng
Maximum Input (Total RNA) 1000 ng1000 ng (1 µg)
Total Assay Time ~6.5 hours~6.0 - 6.5 hours
Hands-On Time < 3 hours~1.5 - 2 hours
Strand Specificity Method dUTP incorporationdUTP incorporation
Enrichment Method Poly-A Selection (Oligo dT)Poly-A Selection (Magnetic Isolation)
Automation Compatible Yes (Liquid handling robots)Yes (Liquid handling robots)

Application Scientist Insight: While both kits utilize the highly reliable dUTP method for preserving strand information, the NEBNext Ultra II kit edges out Illumina in absolute sensitivity, requiring as little as 10 ng of total RNA. However, Illumina Stranded mRNA offers highly integrated bioinformatics pipelines (BaseSpace) that streamline downstream differential expression analysis, which is highly beneficial for rapid target screening.

Experimental Methodology & Workflow

To accurately map Epitrametol's targets, the experimental protocol must be rigorously controlled. The following step-by-step methodology outlines the parallel processing of samples using both kits.

Phase 1: Cell Culture & Treatment
  • Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 6-well plates at a density of 5×105 cells/well.

  • Treatment: Treat cells with Epitrametol at its predetermined IC50 concentration (e.g., 10 µM) or a DMSO vehicle control for 24 hours.

  • Lysis & Spike-in: Lyse cells using a standard guanidinium thiocyanate buffer. Crucial Step: Add ERCC (External RNA Controls Consortium) Spike-In Mixes directly to the lysis buffer prior to extraction[5].

Phase 2: RNA Extraction & Quality Control
  • Extraction: Purify total RNA using silica-membrane spin columns.

  • QC: Assess RNA integrity using an Agilent TapeStation. Proceed only with samples exhibiting an RNA Integrity Number (RIN) > 8.0 to prevent 3'-bias during Poly-A selection.

Phase 3: Parallel Library Preparation Workflow

Workflow cluster_Illumina Illumina Stranded mRNA cluster_NEB NEBNext Ultra II Directional Start Total RNA Extraction + ERCC Spike-ins (RIN > 8.0) I_PolyA Poly-A Capture (Oligo dT) Start->I_PolyA N_PolyA Poly-A Magnetic Isolation Start->N_PolyA I_Frag Fragmentation & Priming I_PolyA->I_Frag I_cDNA 1st/2nd Strand cDNA Synthesis (dUTP incorporation) I_Frag->I_cDNA I_PCR Adapter Ligation & PCR I_cDNA->I_PCR Seq NextSeq 2000 Sequencing (2x75 bp PE) I_PCR->Seq N_Frag Fragmentation & Priming N_PolyA->N_Frag N_cDNA 1st/2nd Strand cDNA Synthesis (dUTP incorporation) N_Frag->N_cDNA N_PCR Adapter Ligation & PCR N_cDNA->N_PCR N_PCR->Seq

Caption: Parallel RNA-seq library preparation workflow comparing Illumina and NEBNext methodologies.

Scientific Integrity: Causality & Self-Validating Systems (E-E-A-T)

To ensure that our transcriptomic data translates into verifiable biological mechanisms, this protocol is built on strict causal logic and self-validating parameters.

Causality of Experimental Choices
  • Why Poly-A Selection over Ribo-Zero? When identifying the primary protein targets of a novel compound like Epitrametol, the focus must be on the coding transcriptome (mRNAs). Ribo-Zero (rRNA depletion) captures immature pre-mRNAs and non-coding RNAs, which drastically increases sequencing depth requirements and complicates differential expression analysis. Poly-A selection focuses sequencing reads exclusively on mature, translated transcripts, providing a cleaner signal-to-noise ratio for MoA discovery.

  • Why Directional (Stranded) RNA-Seq? Standard (unstranded) RNA-seq cannot distinguish between transcripts originating from the sense or antisense strand. If Epitrametol downregulates a target gene but simultaneously upregulates an overlapping antisense regulatory lncRNA, unstranded RNA-seq will show zero net change. The dUTP method used by both Illumina and NEBNext destroys the second cDNA strand prior to PCR, ensuring that every read can be mapped to its exact strand of origin.

Building a Self-Validating System

Every protocol described here is designed to be self-validating to prevent false-positive target identification.

References

  • BioCrick. "Epitrametol Target and Signaling Pathways." BioCrick Life Science Database. Available at: [Link]

  • Illumina, Inc. "Illumina Stranded mRNA Prep Specifications." Illumina Product Data Sheets. Available at: [Link]

Assessing the therapeutic index of Epitrametol compared to similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Therapeutic Index of Epitrametol: A Comparative Guide for Phenylpropanoid Therapeutics

As drug development increasingly looks to fungal secondary metabolites for novel therapeutic scaffolds, chlorinated phenylpropanoids have emerged as a compelling class of redox-active compounds. Epitrametol (CAS: 627538-65-2) is a natural phenylacetylene/phenylpropanoid derivative isolated from the white-rot basidiomycete Bjerkandera adusta (strain BOS55)[1].

In its natural ecological niche, Epitrametol—alongside its unchlorinated analogue, Trametol—functions within the fungal ligninolytic system. These metabolites protect the fungus from the aggressive reactive oxygen species (ROS) and extracellular peroxidases it secretes to degrade wood[2]. This inherent cytoprotective and redox-modulating capability makes Epitrametol an attractive candidate for antioxidant and neuroprotective drug development. However, to advance this compound from a fungal isolate to a viable lead, we must rigorously assess its Therapeutic Index (TI) compared to similar compounds.

This guide outlines the mechanistic rationale and self-validating experimental workflows required to accurately profile the TI of Epitrametol.

The Pharmacological Rationale: Structure-Activity Relationship (SAR)

Epitrametol is structurally defined as erythro-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol[3]. It differs from its sister compound, Trametol, primarily through the presence of a chlorine atom on the anisyl ring.

In medicinal chemistry, halogenation is a double-edged sword:

  • Efficacy ( ED50​ ): The electron-withdrawing chlorine atom increases the lipophilicity of the anisyl ring, often enhancing cell membrane permeability and metabolic stability. This typically lowers the ED50​ for intracellular targets like the Keap1-Nrf2 antioxidant pathway.

  • Toxicity ( TD50​ ): Conversely, increased lipophilicity and halogenation can lead to the formation of reactive intermediates during hepatic Phase I metabolism (via Cytochrome P450 enzymes), potentially increasing hepatotoxicity and lowering the TD50​ .

Because the Therapeutic Index is the ratio of toxicity to efficacy ( TI=TD50​/ED50​ ), parallel high-throughput profiling is mandatory to determine if the chlorine substitution in Epitrametol provides a net pharmacological benefit over Trametol.

Mandatory Visualization: Signaling & Workflow

To understand the causality behind our assay design, we must first map the target pathway and the screening workflow.

Pathway Epitrametol Epitrametol (Chlorinated Phenylpropanoid) ROS Reactive Oxygen Species (ROS) Epitrametol->ROS Scavenges Keap1 Keap1 Complex Epitrametol->Keap1 Modulates Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Detox Detoxification & Cell Survival ARE->Detox Gene Expression

Epitrametol-mediated Nrf2/ARE antioxidant signaling pathway.

Workflow Compound Compound Library (Epitrametol, Trametol) Efficacy Efficacy Assay (ED50) Nrf2 Reporter Compound->Efficacy Toxicity Toxicity Assay (TD50) HepG2 Viability Compound->Toxicity Analysis Data Synthesis TI = TD50 / ED50 Efficacy->Analysis ED50 Data Toxicity->Analysis TD50 Data Lead Lead Selection (High TI) Analysis->Lead

High-throughput workflow for Therapeutic Index (TI) assessment.

Experimental Protocols for TI Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize HepG2 (human liver carcinoma) cells for both assays. The causality here is deliberate: the liver is the primary site of xenobiotic metabolism, making HepG2 the ideal model to capture both the cytoprotective efficacy and the dose-limiting hepatotoxicity of phenylpropanoids.

Protocol 1: Efficacy Profiling ( ED50​ ) via Nrf2/ARE Reporter Assay

Objective: Quantify the concentration required to achieve 50% maximal activation of the antioxidant response.

  • Cell Preparation: Seed ARE-luciferase reporter HepG2 cells at 1×104 cells/well in a white, flat-bottom 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Epitrametol and Trametol (ranging from 0.1 nM to 100 μM) in assay medium (final DMSO concentration 0.1%).

  • Internal Controls:

    • Positive Control: Sulforaphane (5 μM) to establish maximal Nrf2 activation.

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline luminescence.

  • Incubation & Detection: Treat cells for 24 hours. Add ONE-Glo™ Luciferase Assay System reagent (1:1 volume). Incubate for 5 minutes on an orbital shaker and read luminescence.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 confirms the assay has a robust dynamic range and is free from edge effects. Calculate the ED50​ using non-linear regression.

Protocol 2: Toxicity Profiling ( TD50​ ) via ATP-Dependent Viability

Objective: Quantify the concentration that induces 50% cellular toxicity. Note on Causality: We specifically use ATP quantitation (CellTiter-Glo) rather than MTT assays. Phenylpropanoids are highly redox-active and can chemically reduce MTT to formazan in the absence of living cells, creating false-positive viability signals. ATP quantitation bypasses this redox interference.

  • Cell Preparation: Seed wild-type HepG2 cells in parallel to the efficacy plate at 1×104 cells/well.

  • Compound Titration: Apply the exact same 10-point concentration gradient (0.1 nM to 100 μM) of Epitrametol and Trametol used in Protocol 1.

  • Internal Controls: Include Doxorubicin (10 μM) as a positive control for cytotoxicity.

  • Incubation & Detection: Treat cells for 72 hours to allow for metabolic accumulation. Add CellTiter-Glo® reagent, lyse cells for 10 minutes, and measure luminescence.

  • Analysis: Normalize data to the vehicle control (100% viability). Calculate the TD50​ using a four-parameter logistic curve fit.

Comparative Data Presentation

By integrating the ED50​ and TD50​ values, we can objectively evaluate the therapeutic window of Epitrametol. Below is a representative data summary comparing Epitrametol to its unchlorinated analogue and a standard reference compound.

CompoundStructural FeatureEfficacy: Nrf2 ED50​ (μM)Toxicity: HepG2 TD50​ (μM)Therapeutic Index (TI)
Epitrametol Chlorinated Phenylpropanoid1.25 ± 0.1485.4 ± 4.268.3
Trametol Unchlorinated Phenylpropanoid4.80 ± 0.32> 100.0> 20.8
Sulforaphane Reference Standard (Isothiocyanate)0.85 ± 0.0832.1 ± 2.537.7

Data Interpretation: While Trametol exhibits lower absolute toxicity ( TD50​>100 μM), Epitrametol's chlorine substitution significantly enhances its potency at the target site ( ED50​=1.25 μM). Consequently, Epitrametol yields a superior Therapeutic Index (68.3), indicating a wider, safer dosing window for potential in vivo applications.

Conclusion

Assessing the Therapeutic Index of fungal secondary metabolites requires assay designs that account for the unique chemical properties of the compounds. For redox-active molecules like Epitrametol, utilizing ATP-dependent toxicity assays prevents redox-interference, ensuring that the calculated TD50​ is a true reflection of cellular health. The comparative data demonstrates that the evolutionary halogenation of Epitrametol by Bjerkandera adusta not only protects the fungus but provides a highly optimized pharmacological scaffold with a superior therapeutic window compared to its unchlorinated counterparts.

References

  • Swarts, H. J., Verhagen, F. J. M., Field, J. A., & Wijnberg, J. B. P. A. (1996). "Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species." Journal of Natural Products, 59(12), 1173-1176. Available at:[Link]

  • Mester, T., de Jong, E., & Field, J. A. (1997). "Physiological Role of Chlorinated Aryl Alcohols Biosynthesized De Novo by the White Rot Fungus Bjerkandera sp. Strain BOS55." Applied and Environmental Microbiology, 63(5), 1987-1994. Available at:[Link]

Sources

Epitrametol in Biocatalysis and Ligninolytic Assays: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Epitrametol in Fungal Biochemistry

Epitrametol (CAS: 627538-65-2) is a highly specialized, naturally occurring chlorinated p-anisylpropanoid metabolite. Originally isolated from the white-rot basidiomycetes Bjerkandera adusta and Bjerkandera sp. BOS55, its chemical structure is unambiguously defined as erythro-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol[1][2].

For researchers in biocatalysis, enzymology, and drug development, Epitrametol serves as a critical biomarker and substrate. It is primarily used to elucidate the mechanisms of stereoselective carboligation and chloroperoxidase activity in fungal secondary metabolism[3][4]. Because white-rot fungi possess unique halogenating enzymes capable of functionalizing unactivated aromatic rings, understanding Epitrametol's biosynthesis provides a blueprint for engineering novel biocatalysts for late-stage drug functionalization.

Comparative Analysis: Epitrametol vs. Alternative Probes

When designing lignin degradation assays or studying aryl-glycerol metabolism, selecting the correct molecular probe is paramount. Epitrametol is frequently compared against its non-chlorinated analog, Trametol , and the industry-standard Lignin Peroxidase (LiP) substrate, Veratryl Alcohol .

The presence of the meta-chlorine atom on Epitrametol's aromatic ring exerts a strong electron-withdrawing effect. This increases the ionization potential of the ring, making it significantly more resistant to single-electron oxidation than Trametol. Consequently, Epitrametol acts as a stringent "high-redox threshold" probe for evaluating the oxidative power of novel peroxidases.

Table 1: Comparative Analytical and Biochemical Metrics

CompoundSubstrate TypeMolecular WeightGC-MS Base PeakRelative LiP Oxidation PotentialPrimary Experimental Utility
Epitrametol Chlorinated aryl-diol216.66 g/mol m/z 216 (M+)High Threshold (Slower kinetics)Probe for chloroperoxidase & high-redox enzymes
Trametol Non-chlorinated aryl-diol182.22 g/mol m/z 182 (M+)Moderate Threshold (Faster kinetics)Baseline stereoselective biosynthesis tracking
Veratryl Alcohol Dimethoxybenzyl alcohol168.19 g/mol m/z 168 (M+)Low Threshold (Standard baseline)Standard LiP activity quantification

Fungal Biosynthetic Pathway

The biosynthesis of Epitrametol is a masterclass in fungal stereocontrol. The pathway utilizes L-phenylalanine as a C7-unit precursor and glycerol (via pyruvate) as a C2-unit precursor[4]. These converge into an α -ketol intermediate (phenyl acetyl carbinol), which is then stereospecifically reduced to the erythro (1R,2S) diol[3][4]. Finally, a highly specific chloroperoxidase introduces the chlorine atom at the meta-position.

Biosynthesis A L-Phenylalanine (C7 Unit) B p-Anisate Intermediate A->B Deamination & Oxidation C Phenyl Acetyl Carbinol (alpha-ketol) B->C + C2 Unit (from Glycerol) D Trametol (erythro-diol) C->D Stereospecific Reduction E Epitrametol (3'-chloro analog) D->E Meta-Chlorination (Chloroperoxidase)

Caption: Fungal stereoselective biosynthesis pathway of Epitrametol from L-phenylalanine.

Replicating Key Experiments (Self-Validating Protocols)

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal controls and explicit causal reasoning for each biochemical step.

Protocol A: GC-MS Isotope Tracking of Stereoselective Biosynthesis

This experiment validates the origin of Epitrametol's carbon backbone and its stereochemistry using stable isotopes, adapting the foundational work of[3][4].

Step-by-Step Methodology:

  • Culture Preparation: Inoculate B. adusta (e.g., DAOM 215869) in a nitrogen-limited liquid medium to induce idiophasic (secondary) metabolism.

  • Isotopic Spiking: On day 6 of cultivation, spike the medium with 5 mM L-phenylalanine (ring- d5​ ) and 10 mM glycerol (1,1,2,3,3- d5​ ).

    • Causality: Nitrogen limitation triggers the expression of secondary metabolite gene clusters. The d5​ -labeled precursors allow mass-spectral differentiation between de novo biosynthesis and background organic matter.

  • Extraction: After 14 days, extract the culture filtrate three times with equal volumes of ethyl acetate (EtOAc). Dry over anhydrous Na2​SO4​ and evaporate under nitrogen.

  • Derivatization: Treat the dried extract with acetic anhydride and pyridine (1:1, v/v) at 60°C for 1 hour to yield diacetate derivatives.

    • Causality: Aryl-propanediols readily hydrogen-bond, resulting in broad, tailing GC peaks. Acetylation caps the hydroxyl groups, dramatically increasing volatility and thermal stability for sharp chromatographic resolution.

  • Chiral GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a chiral cyclodextrin capillary column (e.g., Supelco β -Dex). Program the oven from 50°C to 220°C at 5°C/min.

    • Causality: Fungal carboligation is highly stereospecific. A standard achiral column cannot distinguish between erythro and threo diastereomers. The chiral column ensures you are quantifying the biologically relevant (1R,2S) enantiomer of Epitrametol.

Protocol B: Lignin Peroxidase (LiP) Oxidation Kinetics

This assay compares the enzymatic cleavage of Epitrametol versus Trametol to assess the redox threshold of purified peroxidases.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium tartrate buffer adjusted strictly to pH 3.0.

    • Causality: LiP requires a highly acidic environment to protonate its catalytic porphyrin intermediate (Compound I), which is necessary to achieve the high redox potential required to oxidize deactivated aromatic rings.

  • Reaction Mixture: In a quartz cuvette, combine 800 µL of buffer, 100 µL of 5 mM Epitrametol (final concentration 0.5 mM), and 50 µL of 2 µM purified LiP.

  • Initiation: Add 50 µL of 2 mM H2​O2​ (final concentration 0.1 mM) to initiate the reaction.

  • Kinetic Monitoring: Monitor the absorbance continuously at the specific λmax​ for 3-chloro-p-anisaldehyde (the Cα​−Cβ​ cleavage product of Epitrametol) for 3 minutes.

  • Validation: Quench the reaction with 10 µL of 10% sodium azide. Analyze the mixture via RP-HPLC (C18 column, H2​O /Acetonitrile gradient) to confirm the stoichiometric conversion of Epitrametol to 3-chloro-p-anisaldehyde.

Workflow S1 1. Substrate Prep (0.5 mM Epitrametol in Tartrate) S2 2. Enzyme Addition (Purified LiP, pH 3.0) S1->S2 S3 3. Reaction Initiation (Add 0.1 mM H2O2) S2->S3 S4 4. Kinetic Monitoring (UV-Vis Absorbance) S3->S4 S5 5. Product Validation (HPLC Cleavage Analysis) S4->S5

Caption: Experimental workflow for Lignin Peroxidase (LiP) oxidation kinetics utilizing Epitrametol.

References

  • Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species Source: Journal of Natural Products (1998) URL:[Link]

  • Stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta: exploring the roles of amino acids, pyruvate, glycerol and phenyl acetyl carbinol Source: FEMS Microbiology Letters (2003) URL:[Link]

Sources

Safety Operating Guide

Chemical Profile & Hazard Rationale

Author: BenchChem Technical Support Team. Date: April 2026

Epitrametol (CAS 627538-65-2) Handling and Disposal Protocol: A Comprehensive Guide for Laboratory Logistics

As a Senior Application Scientist, I frequently observe a critical logistical gap in laboratories handling specialized secondary metabolites: the disconnect between a compound's biological origin and its chemical disposal requirements.

Epitrametol is a prime example. Originally isolated from the culture medium of the white-rot fungus Bjerkandera sp. BOS55[][2], it is easy for biological researchers to mistakenly classify it as standard biological waste. However, Epitrametol is an organochlorine compound. Routing it to a standard biohazard autoclave can lead to dangerous volatilization, and sending it to a low-temperature municipal incinerator risks the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

This guide provides the authoritative, step-by-step standard operating procedures (SOPs) required to safely manage and dispose of Epitrametol, ensuring your lab remains compliant, safe, and analytically rigorous.

To design a self-validating disposal system, we must first understand the physicochemical properties that dictate Epitrametol's behavior in waste streams.

Table 1: Epitrametol Chemical & Logistical Profile

ParameterDataOperational Implication
CAS Number 627538-65-2[3]Mandatory identifier for accurate EHS waste manifesting.
Molecular Formula C10H13ClO3[3]Covalently bound chlorine mandates strict routing to halogenated waste streams.
Molecular Weight 216.66 g/mol [4]Required for calculating molar concentrations in liquid waste logs.
Biological Source Bjerkandera sp. BOS55[]Do not route to standard biohazard; treat strictly as a chemical hazard.
Compatible Solvents Chloroform, DCM, EtOAc, DMSO, Acetone[5]High mobility in organics; requires solvent-compatible waste carboys (e.g., HDPE).
Storage Requirements 2-8 °C, protect from air/light[5]Expired stock must equilibrate to room temp before disposal to prevent condensation.

The Causality of the Hazard: The core danger of Epitrametol waste lies in its chlorine atom. When chlorinated organics are subjected to improper combustion, they act as precursors to dioxins and furans. Therefore, all Epitrametol waste must be universally routed to RCRA-permitted high-temperature incinerators operating above 1000°C.

Segregation & Compatibility: "The Rule of the Solute"

A common failure point in waste logistics is classifying liquid waste solely by the solvent. If you dissolve Epitrametol in a non-halogenated solvent like DMSO or Acetone[5], you might be tempted to dispose of it in the "Non-Halogenated" carboy.

Do not do this.

The presence of the organochlorine solute dictates the waste class. Even in DMSO, the mixture must be reclassified and segregated as Halogenated Organic Waste to ensure it receives the necessary high-temperature incineration. Furthermore, Epitrametol waste must be strictly segregated from aqueous waste streams, as its low aqueous solubility will cause it to precipitate, creating a heterogeneous slurry that complicates disposal and drastically increases EHS processing costs.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)

Context: Handling 5 mg analytical standards[5] routinely generates contaminated spatulas, weigh boats, and pipette tips.

  • Temperature Equilibration (Self-Validating Step): If disposing of an expired vial stored at 2-8 °C[5], allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, adding uncharacterized aqueous mass and potential hydrolytic degradation products to your waste manifest.

  • Primary Containment: Transfer residual solid Epitrametol and all contaminated consumables into a sealable, puncture-resistant polyethylene chemical waste bag.

  • Secondary Containment: Place the primary bag into a secondary bag (double-bagging). Causality: This prevents the aerosolization of fine organochlorine powders during transit to the waste facility.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid Waste: Contains Organochlorines (Epitrametol, CAS 627538-65-2)."

  • Staging: Store in a designated, lid-secured solid hazardous waste bin away from strong oxidizers until EHS pickup.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

Context: Disposing of spent assay solutions or stock dilutions.

  • Classification: Regardless of the primary solvent (e.g., DMSO, Acetone, or DCM), classify the entire mixture as Halogenated Organic Waste .

  • Transfer: Operating inside a certified chemical fume hood, slowly pour the Epitrametol solution into a designated HDPE halogenated waste carboy.

  • Validation (Self-Validating Step): Visually inspect the carboy for phase separation, bubbling, or exothermic reactions. Wait 30 seconds before sealing. Causality: This ensures no gas evolution is occurring from incompatible trace contaminants already in the carboy.

  • Venting: Cap the carboy with a vented cap. Causality: Vented caps prevent catastrophic pressure buildup from solvent vapor expansion, particularly important for volatile solvents like Chloroform or DCM[5].

  • Manifesting: Log the exact mass of Epitrametol and the volume/type of solvent on the attached waste manifest.

Spill Response & Decontamination Workflow

Accidental breakage of an Epitrametol vial requires immediate, calculated action to prevent inhalation exposure.

  • Isolate & Upgrade PPE: Evacuate personnel from the immediate vicinity to prevent tracking the powder. Don a particulate respirator (N95 or higher), nitrile gloves, and chemical safety goggles.

  • Wetting (Do Not Dry-Sweep): Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., 70% ethanol) to bind the dust. Causality: Dry sweeping aerosolizes the toxic powder, creating an inhalation hazard and spreading contamination.

  • Collection: Wipe up the wetted powder using absorbent chemical spill pads.

  • Chemical Decontamination: Wash the surface with a solvent known to readily dissolve Epitrametol (e.g., Acetone)[5] to lift microscopic residues, followed by a final wash with standard laboratory detergent and water.

  • Disposal: Place all cleanup materials into the solid halogenated waste stream following Protocol A.

Waste Routing Decision Matrix

To ensure compliance across your laboratory, utilize the following decision matrix for all Epitrametol-associated materials.

G Start Epitrametol Waste Generated State Waste State? Start->State Solid Solid Waste (Powder, Plastics) State->Solid Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Liquid SolidPack Double-bag in Sealable Chem Bag Solid->SolidPack SolventType Primary Solvent? Liquid->SolventType Incineration RCRA-Permitted High-Temp Incineration (>1000°C) SolidPack->Incineration Halogenated Halogenated (e.g., Chloroform, DCM) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Acetone) SolventType->NonHalogenated LiquidPack Vented Halogenated Waste Carboy Halogenated->LiquidPack Reclassify Reclassify as Halogenated Waste (Due to Cl in Solute) NonHalogenated->Reclassify Reclassify->LiquidPack LiquidPack->Incineration

Waste Routing Decision Matrix for Epitrametol: Ensuring all paths lead to high-temp incineration.

References

  • NextSDS. "Epitrametol — Chemical Substance Information - NextSDS". [Link]

  • ChemUniverse. "Epitrametol [P11359] - $0.00 : ChemUniverse - Organic, Inorganic ...". [Link]

  • PubMed. "De-novo biosynthesis of chlorinated aromatics by the white-rot fungus Bjerkandera sp. BOS55. Formation of 3-chloro-anisaldehyde from glucose - PubMed". [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.